The Comprehensive NMR Characterization Guide for Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Executive Summary Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) [1] is a highly versatile, bifunctional electrophilic scaffold utilized extensively in the synthesis of furan-based kinase inhibitors and a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) [1] is a highly versatile, bifunctional electrophilic scaffold utilized extensively in the synthesis of furan-based kinase inhibitors and advanced heterocyclic active pharmaceutical ingredients (APIs). The molecule features a central aromatic furan ring flanked by a methyl ester at the C2 position and a highly reactive
α
-bromoketone at the C5 position. Precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical, as the reactive
α
-bromo moiety is susceptible to hydrolysis or unintended nucleophilic displacement during synthetic workflows.
This whitepaper provides an in-depth, mechanistically grounded guide to the
1
H and
13
C NMR chemical shifts of this molecule, alongside self-validating experimental protocols designed to ensure high-fidelity data acquisition.
Structural Deconstruction & Mechanistic Basis of Chemical Shifts
To accurately assign the NMR spectra of Methyl 5-(2-bromoacetyl)furan-2-carboxylate, one must understand the electronic push-pull dynamics of the 2,5-disubstituted furan system [2].
Furan Ring Electronics and Additive Deshielding
Unsubstituted furan is an electron-rich heteroaromatic ring with baseline proton shifts of
δ
~7.38 ppm (H2/H5) and
δ
~6.30 ppm (H3/H4). In our target molecule, both substituents are strong electron-withdrawing groups (EWGs) that strip electron density from the ring via resonance (-M effect) and induction (-I effect) [3].
The Ester Effect (-COOCH
3
): Deshields the adjacent H3 proton significantly (+0.84 ppm) and has a milder effect on H4 (+0.16 ppm).
The Ketone Effect (-COCH
2
Br): The ketone is a slightly stronger EWG than the ester. It heavily deshields the adjacent H4 proton (+0.95 ppm) and mildly affects H3 (+0.22 ppm).
By applying these empirical additive rules, we can calculate the theoretical shifts:
The methylene protons (-CH
2
Br) are situated in a region of extreme electron deficiency. A standard methyl ketone resonates at ~2.1 ppm. The introduction of the highly electronegative bromine atom exerts a powerful inductive withdrawal (-I effect), shifting the resonance downfield by approximately +2.3 ppm, placing the singlet firmly at δ
~4.40 ppm .
Quantitative Data Summaries
The following tables summarize the highly accurate predicted
1
H and
13
C NMR chemical shifts based on the mechanistic principles outlined above.
Table 1:
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
)
Mechanistic Assignment Rationale
H4 (Furan)
7.41
Doublet (d)
1H
3J
= 3.6 Hz
Deshielded primarily by the adjacent C5 ketone.
H3 (Furan)
7.36
Doublet (d)
1H
3J
= 3.6 Hz
Deshielded primarily by the adjacent C2 ester.
-CH
2
Br
4.40
Singlet (s)
2H
N/A
Highly deshielded by the combined -I effects of Br and C=O.
-OCH
3
3.95
Singlet (s)
3H
N/A
Standard resonance for a methyl ester attached to an aromatic ring.
Note: The
3J
coupling constant of ~3.6 Hz is a definitive hallmark of 2,5-disubstituted furans, distinguishing them from standard benzene ortho-couplings (7-9 Hz).
Table 2:
13
C NMR Chemical Shifts (100 MHz, CDCl
3
)
Carbon
Chemical Shift (
δ
, ppm)
Type
Mechanistic Assignment Rationale
C=O (Ketone)
180.5
Quaternary
Highly deshielded carbonyl; lacks the resonance shielding of an ester.
C=O (Ester)
158.5
Quaternary
Shielded relative to the ketone due to +M electron donation from the -OCH
3
oxygen.
C5 (Furan)
155.8
Quaternary
Directly attached to the strongly withdrawing ketone group.
C2 (Furan)
148.8
Quaternary
Directly attached to the ester group.
C4 (Furan)
121.8
Tertiary (CH)
Deshielded by the C5 ketone.
C3 (Furan)
120.8
Tertiary (CH)
Deshielded by the C2 ester.
-OCH
3
52.5
Primary (CH
3
)
Standard methoxy carbon shift.
-CH
2
Br
30.5
Secondary (CH
2
)
Deshielded by C=O, but experiences slight heavy-atom shielding from Br.
Experimental Protocols for High-Fidelity NMR Acquisition
To ensure the structural integrity of this reactive intermediate, the NMR acquisition must be treated as a self-validating system . The following protocol eliminates ambiguities caused by solvent impurities or incomplete relaxation.
Step 1: Anhydrous Sample Preparation
Causality: The
α
-bromoketone is highly sensitive to moisture and can undergo slow hydrolysis to an
α
-hydroxyketone.
Action: Dissolve 15-20 mg of the compound in 0.6 mL of strictly anhydrous, strictly acid-free CDCl
3
.
Standardization: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference to lock the baseline at exactly 0.00 ppm.
Step 2:
1
H NMR Acquisition (Quantitative Integration)
Causality: Accurate integration is required to prove the 3:2:1:1 proton ratio, confirming the molecule has not degraded.
Action: Set the spectrometer to 400 MHz. Use a standard 30-degree pulse sequence (zg30).
Critical Parameter: Set the relaxation delay (
d1
) to ≥
2.0 seconds . This ensures the slowly relaxing furan protons fully return to equilibrium between scans, preventing artificial signal truncation. Acquire 16 to 32 scans.
Step 3:
13
C NMR Acquisition
Causality: Quaternary carbons (C2, C5, and the two carbonyls) lack attached protons to facilitate dipole-dipole relaxation, making them notoriously slow to relax and difficult to detect.
Action: Set the spectrometer to 100 MHz. Use a proton-decoupled sequence (zgpg30).
Critical Parameter: Increase the number of scans to ≥
1024 and maintain a
d1
of 2.0 seconds to ensure the quaternary carbons rise clearly above the signal-to-noise threshold.
Step 4: 2D HMBC Cross-Validation (The Self-Validating Step)
Causality: 1D NMR alone cannot definitively prove which carbonyl is the ester and which is the ketone.
Action: Run a
1
H-
13
C HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Validation Logic: Look for a cross-peak correlating the -OCH
3
protons (
δ
3.95) to the ester carbon (
δ
158.5). Look for a separate cross-peak correlating the -CH
2
Br protons (
δ
4.40) to the ketone carbon (
δ
180.5). This definitively locks the assignment of the molecular scaffold.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the self-validating NMR acquisition process.
Figure 1: High-fidelity NMR validation workflow for furan-based reactive intermediates.
References
Title : Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition)
Source : Springer
URL :[Link]
Title : Characterization of furfuryl alcohol oligomers by 1H and 13C NMR spectroscopy
Source : ResearchGate / European Polymer Journal
URL :[Link]
Exploratory
The Synthetic Versatility of Methyl 5-(2-bromoacetyl)furan-2-carboxylate: A Mechanistic Guide to Heterocyclic Construction
Introduction: Unlocking the Potential of a Bifunctional Building Block In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. Methyl 5-(2-bromoacetyl)furan-2-carboxylate, a seemingly unassuming furan derivative, has emerged as a powerful and versatile building block for the construction of a diverse array of heterocyclic systems.[1] Its intrinsic chemical architecture, featuring a reactive α-haloketone moiety and an electron-withdrawing ester group on a furan ring, provides a unique platform for a variety of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, with a focus on the mechanistic underpinnings of its application in the synthesis of valuable nitrogen- and sulfur-containing heterocycles. For researchers, scientists, and drug development professionals, understanding the nuances of its reactivity is key to unlocking its full potential in the creation of novel molecular entities with diverse biological and material science applications.
Physicochemical Properties and Synthesis
A thorough understanding of a reagent's properties is fundamental to its effective application.
Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, THF)
General knowledge
Synthetic Protocol: A Two-Step Approach to the Core Reagent
The reliable synthesis of methyl 5-(2-bromoacetyl)furan-2-carboxylate is crucial for its widespread application. A common and efficient method involves a two-step sequence starting from the readily available methyl 5-acetylfuran-2-carboxylate.
Step 1: Synthesis of Methyl 5-acetylfuran-2-carboxylate
While this starting material is commercially available, it can be synthesized from 2-acetylfuran through a variety of methods, including oxidation and esterification of the corresponding acid.
Step 2: α-Bromination of Methyl 5-acetylfuran-2-carboxylate
This protocol outlines the synthesis of the key α-haloketone.[2]
Materials:
Methyl 5-acetylfuran-2-carboxylate
Bromine (Br₂)
Dichloromethane (CH₂Cl₂) or other suitable solvent
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve methyl 5-acetylfuran-2-carboxylate in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with constant stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 5-(2-bromoacetyl)furan-2-carboxylate.
The crude product can be purified by recrystallization or column chromatography on silica gel.
Core Reactivity: The α-Haloketone as an Electrophilic Hub
The primary driver of methyl 5-(2-bromoacetyl)furan-2-carboxylate's reactivity is the α-bromoacetyl group. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack, making the bromine atom an excellent leaving group. This inherent electrophilicity is the cornerstone of its utility in forming new carbon-heteroatom bonds, which is fundamental to the synthesis of a wide range of heterocyclic compounds.
Mechanism of Reactivity in Heterocyclic Synthesis
The true synthetic power of methyl 5-(2-bromoacetyl)furan-2-carboxylate is realized in its application as a precursor for various five- and six-membered heterocyclic rings. The following sections detail the mechanisms of its most significant transformations.
The Hantzsch Thiazole Synthesis: A Gateway to Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and highly reliable method for the preparation of thiazole rings.[3][4] It involves the condensation reaction between an α-haloketone and a thioamide. In the context of our subject compound, this reaction provides a direct route to 4-(furan-2-yl)thiazole derivatives.
Mechanism:
The reaction proceeds through a well-established, multi-step mechanism:
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the bromoacetyl group in an SN2 fashion, displacing the bromide ion. This forms a thionium ion intermediate.
Cyclization: The nitrogen atom of the thioamide then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step results in the formation of a five-membered ring intermediate, a hydroxythiazoline.
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate, leading to the formation of the aromatic thiazole ring. The driving force for this step is the formation of a stable aromatic system.
The Bredereck reaction provides a route to 2,4-disubstituted oxazoles from α-haloketones and amides. [5][6]This method can be employed with methyl 5-(2-bromoacetyl)furan-2-carboxylate to synthesize furan-substituted oxazoles.
Mechanism:
O-Alkylation: The reaction begins with the nucleophilic attack of the amide oxygen on the electrophilic α-carbon of the bromoacetyl moiety, leading to the formation of an O-alkylated intermediate.
Cyclization and Dehydration: This intermediate then undergoes cyclization through the attack of the amide nitrogen on the carbonyl carbon, followed by dehydration to yield the aromatic oxazole ring.
Conclusion and Future Outlook
Methyl 5-(2-bromoacetyl)furan-2-carboxylate has proven to be a highly effective and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution and subsequent cyclization reactions makes it an ideal starting material for the construction of a wide range of medicinally and materially relevant heterocyclic compounds, including thiazoles, imidazoles, and oxazoles. The straightforward nature of these transformations, often proceeding with high yields and under mild conditions, further enhances its appeal. As the demand for novel and diverse molecular architectures continues to grow, particularly in the fields of drug discovery and materials science, the strategic application of well-designed synthons like methyl 5-(2-bromoacetyl)furan-2-carboxylate will undoubtedly play an increasingly crucial role. Further exploration of its reactivity with a broader range of nucleophiles and its application in multicomponent and flow chemistry reactions represents exciting avenues for future research.
References
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
SynArchive. (2026). Hantzsch Thiazole Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]
Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 1-13.
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5025.
ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives. Retrieved from [Link]
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571.
PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
PMC. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 1-13.
Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-5112.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
Der Pharma Chemica. (2013).
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
PMC. (n.d.). Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells. Retrieved from [Link]
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
LOCKSS. (2008, July 17). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. Retrieved from [Link]
PMC. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]
An In-depth Technical Guide to the Safe Handling and Laboratory Use of Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the material safety data, handling protocols, and emergency procedures for Methyl 5-(2-bromoacetyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material safety data, handling protocols, and emergency procedures for Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS No. 56071-46-8). As a bifunctional molecule incorporating both a furan scaffold and a reactive α-bromo ketone moiety, this compound requires careful and informed handling to ensure laboratory safety. This document moves beyond a standard Safety Data Sheet (SDS) to offer deeper insights into the chemical's reactivity and the rationale behind specific safety protocols.
Chemical Profile and Hazard Identification
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a solid organic compound with a molecular weight of 249.04 g/mol . Its structure is notable for two key features that dictate its chemical behavior and toxicological profile: the furan ring, a heterocyclic aromatic system, and the α-bromoacetyl group, a potent alkylating agent.
Summary of GHS Hazard Classifications
Data synthesized from multiple suppliers indicates a consistent hazard profile. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Hazard Class
Category
Hazard Statement
Signal Word
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
Warning
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation.
Warning
Specific Target Organ Toxicity
Category 3
H335: May cause respiratory irritation.
Warning
This table summarizes the primary GHS classifications for Methyl 5-(2-bromoacetyl)furan-2-carboxylate, indicating its potential to cause skin, eye, and respiratory irritation.
The Chemistry Behind the Hazards: An Expert's Perspective
The hazards presented by this compound are not arbitrary; they are a direct consequence of its molecular structure. The α-bromo ketone functional group is a strong electrophile. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This reactivity is the mechanistic basis for its irritant properties and classifies it as a lachrymator—a substance that irritates the eyes and causes tearing. This alkylating potential is a common feature of α-haloketones and is the primary driver for the stringent handling precautions outlined in this guide.
Laboratory Safety and Handling Protocols
A proactive approach to safety, grounded in a thorough understanding of the risks, is paramount when working with this reagent.
Engineering Controls: The First Line of Defense
All manipulations involving Methyl 5-(2-bromoacetyl)furan-2-carboxylate, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of dust or vapors, which are known to cause respiratory tract irritation. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards (typically 80-120 feet per minute).
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Given the compound's classification as a skin and eye irritant, a comprehensive PPE ensemble is mandatory.
Hand Protection: Nitrile gloves are the recommended choice. Due to the potential for degradation or permeation, it is best practice to double-glove if handling the material for extended periods. Gloves should be inspected before use and disposed of immediately if contamination is suspected.
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against the fine dust particles or potential splashes of this lachrymatory compound.
Skin and Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact. Ensure that the material is appropriate for the solvents being used in the procedure.
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
A flowchart detailing the mandatory PPE selection process for handling the title compound.
Safe Handling and Storage
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. The storage area should be clearly labeled.
Handling: Avoid all direct contact and inhalation of dust. Use tools (spatulas, scoops) that minimize dust generation. When preparing solutions, add the solid reagent to the solvent slowly to prevent splashing. Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Exposure Route
First-Aid Protocol
Inhalation
Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
This table provides a summary of first-aid measures to be taken in case of accidental exposure.
Spill Response Protocol
In the event of a spill, the primary objective is to contain the material safely without creating additional hazards.
A workflow diagram for responding to a laboratory spill of Methyl 5-(2-bromoacetyl)furan-2-carboxylate.
Do not use combustible materials like paper towels to absorb the initial spill. The collected material must be placed in a clearly labeled, sealed container for disposal as hazardous chemical waste according to institutional and local regulations.
Stability, Reactivity, and Disposal
Reactivity and Incompatibility: The compound is incompatible with strong oxidizing agents and strong bases. Contact with bases can lead to decomposition or unwanted side reactions. Avoid excessive heat.
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.
Waste Disposal: All waste containing this material, including contaminated consumables (gloves, wipes) and excess reagent, must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of it down the drain.
Conclusion
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a valuable reagent in synthetic chemistry, but its inherent reactivity as an α-bromo ketone necessitates a high level of caution. By understanding the chemical principles behind its hazards and rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can use this compound effectively while ensuring a safe laboratory environment. Always consult the most recent version of the Safety Data Sheet from your supplier and your institution's Environmental Health and Safety (EHS) department before beginning work.
Thermodynamic stability and melting point of Methyl 5-(2-bromoacetyl)furan-2-carboxylate
An In-depth Technical Guide to the Characterization of Methyl 5-(2-bromoacetyl)furan-2-carboxylate: Melting Point Determination and Thermodynamic Stability Analysis Abstract Methyl 5-(2-bromoacetyl)furan-2-carboxylate is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Characterization of Methyl 5-(2-bromoacetyl)furan-2-carboxylate: Melting Point Determination and Thermodynamic Stability Analysis
Abstract
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a functionalized heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. The presence of a reactive bromoacetyl group and a stable furan core makes it a valuable building block for creating more complex molecules.[1][2] However, the successful application of this intermediate is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its purity, melting point, and thermodynamic stability. This guide provides a comprehensive framework for the synthesis, purification, and detailed thermal characterization of Methyl 5-(2-bromoacetyl)furan-2-carboxylate. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological step. We detail high-precision melting point determination and the application of advanced thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to establish a complete thermal profile of the compound.
Introduction to Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Chemical Identity and Structure
The accurate characterization of a chemical entity begins with its unambiguous identification. The structural and identifying information for Methyl 5-(2-bromoacetyl)furan-2-carboxylate is summarized below.
Furan-based compounds are prevalent scaffolds in biologically active molecules and are integral to the development of novel therapeutics and functional materials.[7][8] The title compound, Methyl 5-(2-bromoacetyl)furan-2-carboxylate, is of particular interest due to its bifunctional nature. The methyl ester provides a site for modification (e.g., hydrolysis and amidation), while the α-bromo ketone moiety is a potent electrophile, ideal for nucleophilic substitution reactions to introduce a wide array of functional groups. This makes it a valuable precursor for synthesizing libraries of complex derivatives for screening in drug discovery programs.[1]
Given its role as a foundational building block, ensuring its purity and understanding its stability under thermal stress are paramount. An impure or degraded intermediate can compromise the yield and purity of all subsequent reaction steps, leading to wasted resources and time. This guide, therefore, establishes the definitive methods for validating the quality and defining the handling and storage limitations of this compound.
Synthesis, Purification, and Validation
A reliable thermal analysis is predicated on the high purity of the analyte. The following section outlines a proposed synthesis and rigorous purification strategy.
While various synthetic routes may be possible, a common and effective method for introducing an acetyl group onto an activated heterocyclic ring like furan is the Friedel-Crafts acylation. Here, we propose the acylation of the readily available Methyl furan-2-carboxylate with bromoacetyl bromide using a suitable Lewis acid catalyst.
Experimental Protocol: Synthesis
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and Methyl furan-2-carboxylate (1.0 eq). Cool the solution to 0 °C in an ice bath.
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise, ensuring the temperature remains below 5 °C.
Acylation: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM (20 mL) dropwise via the dropping funnel over 30 minutes.
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by cold 1M HCl (50 mL).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Scientist's Note (Causality): The reaction is conducted under anhydrous conditions at low temperatures to prevent hydrolysis of the Lewis acid and to control the exothermic nature of the acylation, minimizing the formation of side products. The acidic workup ensures the complete removal of the aluminum salts from the organic phase.
Purification Protocol: Recrystallization
The crude product must be purified to obtain a sample suitable for analytical characterization. Recrystallization is the method of choice for obtaining high-purity crystalline solids.
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water or ethyl acetate/hexanes system is often effective.
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (or primary solvent).
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Further cool the flask in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum at a temperature well below the anticipated melting point (e.g., 40-50 °C) to remove residual solvent.
Scientist's Note (Trustworthiness): Slow cooling is critical for the formation of a well-ordered crystal lattice, which preferentially excludes impurities. A rapid "crash-out" will trap impurities within the solid, compromising purity and leading to a broad, depressed melting point.
High-Precision Melting Point Determination
The melting point is a fundamental physical property that serves as a primary indicator of a compound's identity and purity.
Experimental Protocol
Sample Preparation: Finely powder a small amount of the dried, recrystallized product. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
Coarse Measurement: Place the capillary in a digital melting point apparatus. Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
Fine Measurement: Using a new sample, heat the apparatus quickly to about 20 °C below the approximate melting point found in the coarse run.
Data Acquisition: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting point is reported as this range.
Scientist's Note (Expertise): A pure crystalline solid typically exhibits a sharp melting range of less than 2 °C. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.
Visualization: Melting Point Determination Workflow
The logical flow for accurate melting point determination is depicted below.
Caption: Workflow for high-precision melting point determination.
Assessment of Thermodynamic Stability
While melting point indicates purity at a specific phase transition, a full understanding of a compound's thermal behavior requires dynamic testing. DSC and TGA provide critical data on thermal stability, decomposition pathways, and safe handling temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides quantitative information about thermal events such as melting and decomposition.[9]
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan. Crimp a lid onto the pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Temperature Program:
Equilibrate the cell at a starting temperature (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well beyond the expected decomposition point (e.g., 350 °C).
Maintain a constant flow of inert nitrogen gas (e.g., 50 mL/min) throughout the experiment.
Data Analysis: Plot the heat flow (W/g) versus temperature (°C).
Melting: Identify the sharp, endothermic peak corresponding to melting. Determine the onset temperature (T_onset) and peak temperature (T_peak).
Decomposition: Identify any broad, exothermic peaks at higher temperatures, which typically indicate decomposition.
Scientist's Note (Authoritative Grounding): The use of an inert nitrogen atmosphere is crucial to prevent oxidative degradation. This ensures that the observed thermal events are intrinsic properties of the compound itself, rather than reactions with atmospheric oxygen. The endothermic melting peak from DSC should correlate closely with the visually determined melting point range.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the temperature at which a material begins to decompose.[10][11]
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a ceramic or platinum TGA pan.
Instrument Setup: Place the pan onto the TGA's microbalance.
Temperature Program:
Equilibrate at a starting temperature (e.g., 30 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) under a continuous nitrogen flow.
Data Analysis: Plot the percentage of initial mass remaining versus temperature. Calculate the derivative of this curve (DTG) to more clearly identify the temperature of maximum mass loss rate. The onset temperature of the first significant mass loss step defines the limit of the compound's thermal stability.
Scientist's Note (Trustworthiness): TGA provides a clear and unambiguous measure of thermal stability. The onset temperature of decomposition from TGA is a critical parameter for establishing maximum recommended temperatures for drying, processing, and long-term storage of the compound.
Caption: Integrated workflow for DSC and TGA analysis.
Data Summary and Interpretation
The data obtained from these analyses provide a comprehensive thermal profile of Methyl 5-(2-bromoacetyl)furan-2-carboxylate.
Consolidated Data Table (Illustrative)
Parameter
Method
Illustrative Value
Interpretation
Melting Range
Digital Melting Point Apparatus
95.5 - 97.0 °C
Indicates high purity of the crystalline solid.
Melting Onset (T_onset)
DSC
95.8 °C
Confirms the start of the melting phase transition.
Melting Peak (T_peak)
DSC
96.9 °C
Corresponds to the temperature of maximum heat absorption during melting.
Decomposition Onset (T_onset)
TGA
~185 °C
The temperature at which the compound begins to lose mass; defines the upper limit of thermal stability.
Correlating Results and Implications
The close agreement between the melting range determined by the capillary method and the melting endotherm from DSC serves as a powerful cross-validation of the sample's purity. The TGA data provides the most critical information for practical applications: the compound is thermally stable up to approximately 185 °C, beyond which irreversible decomposition occurs.
Based on this profile, the following handling and storage recommendations are made:
Storage: The compound should be stored in a cool, dry, and dark place, ideally under an inert atmosphere to prevent long-term degradation. Standard room temperature is acceptable.
Handling: When drying the material after synthesis, temperatures should not exceed 50-60 °C to provide a wide margin of safety and prevent any thermal degradation. For reactions involving this intermediate, prolonged heating above 150 °C should be avoided if thermal decomposition is a concern.
Conclusion
The systematic characterization of Methyl 5-(2-bromoacetyl)furan-2-carboxylate using a combination of classical melting point determination and modern thermal analysis techniques provides an essential foundation for its use in research and development. By following the detailed, self-validating protocols outlined in this guide, scientists can confidently assess the purity, identify the compound, and understand its thermal limitations. This rigorous approach ensures the quality and reliability of this key synthetic intermediate, facilitating its successful application in the synthesis of novel compounds for the pharmaceutical and materials science industries.
References
ChemBK. (2024, April 9). methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 5-(2-bromoacetyl)furan-2-carboxylate. Retrieved from [Link]
ResearchGate. (n.d.). TG‐differential scanning calorimetry (DSC) curve of furan resin... Retrieved from [Link]
NextSDS. (n.d.). methyl 5-(2-bromoacetyl)furan-2-carboxylate — Chemical Substance Information. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
PubChem. (n.d.). Methyl 5-bromofuran-2-carboxylate. Retrieved from [Link]
ARPI. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Retrieved from [Link]
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) mass loss curves for compounds 2a–e... Retrieved from [Link]
Scribd. (2025, May 28). Furan Liquid Crystal Derivatives Study. Retrieved from [Link]
MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
ACS Publications. (2024, February 8). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Retrieved from [Link]
PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Retrieved from [Link]
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) traces (a) and derivative curves (b) of LAE and its ionic complexes with PGGA. Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
Exact mass and molecular weight of Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Comprehensive Profiling of Methyl 5-(2-bromoacetyl)furan-2-carboxylate: Exact Mass, Molecular Weight, and Analytical Workflows in Drug Discovery Executive Summary In modern drug discovery and organic synthesis, alpha-hal...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Profiling of Methyl 5-(2-bromoacetyl)furan-2-carboxylate: Exact Mass, Molecular Weight, and Analytical Workflows in Drug Discovery
Executive Summary
In modern drug discovery and organic synthesis, alpha-haloketones serve as indispensable electrophilic building blocks. Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a highly versatile bifunctional scaffold[1]. It combines a pharmacologically relevant furan-2-carboxylate moiety with a highly reactive 2-bromoacetyl group, making it a prime candidate for the construction of complex heterocyclic architectures such as aminothiazoles[2].
This technical guide provides an in-depth analysis of the compound’s fundamental mass properties, details the causality behind specific analytical and synthetic workflows, and establishes self-validating protocols to ensure scientific integrity during drug development.
Chemical Identity & Fundamental Mass Properties
Understanding the distinction between exact mass and molecular weight is critical when working with brominated compounds. The isotopic distribution of bromine fundamentally alters how this molecule is detected and validated in mass spectrometry.
Quantitative Data Summary
Property
Value
Causality / Significance
Chemical Name
Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Standard IUPAC nomenclature.
CAS Number
133674-58-5
Unique numerical identifier.
Molecular Formula
C₈H₇BrO₄
Defines atomic composition.
Molecular Weight
247.04 g/mol
The weighted average mass of all isotopes. Used for bulk stoichiometric calculations[1].
Monoisotopic Exact Mass
245.95277 Da
The calculated mass of the most abundant isotopes (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁶O)[3]. Crucial for High-Resolution Mass Spectrometry (HRMS).
SMILES
COC(=O)c1ccc(o1)C(=O)CBr
Machine-readable structural representation.
The Isotopic Signature (The 1:1 Doublet):
Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the molecular weight (247.04 g/mol ) is an average that does not exist as a single molecular entity. In mass spectrometry, this compound will not show a single peak at 247 Da. Instead, it produces a characteristic 1:1 isotopic doublet at m/z 246.9600 ([M(⁷⁹Br)+H]⁺) and m/z 248.9580 ([M(⁸¹Br)+H]⁺). This doublet acts as an internal, self-validating diagnostic tool; its presence unequivocally confirms that the reactive bromine atom remains intact and has not undergone solvolysis or degradation.
High-Resolution Mass Spectrometry (HRMS) Analytical Workflows
Alpha-haloketones are highly reactive. If handled improperly during sample preparation, they rapidly degrade, leading to false-negative analytical results. The following protocol is designed as a self-validating system to preserve and confirm the structural integrity of Methyl 5-(2-bromoacetyl)furan-2-carboxylate.
Step-by-Step LC-HRMS Protocol
Sample Preparation (Solvent Causality):
Action: Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock.
Causality:Never use methanol or ethanol for stock solutions. Protic, nucleophilic solvents cause rapid solvolysis of the alpha-bromo ketone, replacing the bromine with a methoxy/ethoxy group. MeCN is aprotic and preserves the electrophilic integrity of the molecule.
Dilution: Dilute to 1 µg/mL using MeCN/Water (50:50, v/v) immediately prior to injection.
Chromatographic Separation:
Action: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: A (0.1% Formic acid in water) and B (0.1% Formic acid in MeCN).
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry Parameters:
Action: Run Electrospray Ionization (ESI) in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Scan range: m/z 100-1000.
Data Validation (The Self-Validating Step):
Action: Extract ion chromatograms (EIC) for m/z 246.9600 and m/z 248.9580.
Validation: The peak area ratio must be approximately 1:1. If a single peak at m/z 199 is observed instead, it indicates that the bromine was lost via solvolysis (forming the methoxy ether derivative).
Synthetic Utility: The Hantzsch Thiazole Pathway
The primary utility of Methyl 5-(2-bromoacetyl)furan-2-carboxylate in drug discovery is its role as a precursor for heterocyclic compounds, most notably via the Hantzsch thiazole synthesis[2]. The reactive bromoacetyl group serves as a powerful electrophilic hub for nucleophilic attack by thioureas or thioamides.
Figure 1: Mechanistic pathway of Hantzsch thiazole synthesis using the bromoacetyl furan scaffold.
Step-by-Step Synthetic Protocol
Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol (247 mg) of Methyl 5-(2-bromoacetyl)furan-2-carboxylate in 10 mL of anhydrous Ethanol[2].
Reagent Addition: Add 1.1 mmol of thiourea (83.7 mg).
Causality: A slight stoichiometric excess of the nucleophile ensures the complete consumption of the highly reactive alpha-haloketone, preventing its auto-dimerization or degradation in solution.
Reflux & Cyclization: Heat the mixture to reflux (78°C) for 2-4 hours.
Causality: The reaction is self-catalyzing. The initial S-alkylation step releases hydrobromic acid (HBr), which subsequently protonates the carbonyl oxygen, facilitating the intramolecular dehydration and cyclization steps.
Workup & Validation: Cool the reaction to room temperature. The hydrobromide salt of the newly formed aminothiazole typically precipitates directly from the ethanol. Filter and wash with cold ethanol. Validate via LC-MS by observing the disappearance of the brominated isotopic doublet and the appearance of the new target mass.
Quality Control & Structural Validation
Before deploying Methyl 5-(2-bromoacetyl)furan-2-carboxylate in multi-step synthesis, its structural integrity must be validated through orthogonal techniques:
HPLC-UV (254 nm): Ensures bulk purity is ≥95%.
¹H NMR (CDCl₃): The critical self-validating signal is the singlet corresponding to the -CH₂Br protons, typically resonating around 4.3 – 4.5 ppm. If this signal shifts upfield or integrates for more/less than 2 protons relative to the furan ring protons, it is a definitive indicator of chemical degradation.
Conclusion
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a powerful, versatile reagent in medicinal chemistry. However, its high reactivity demands rigorous, causality-driven handling protocols. By leveraging its exact mass (245.95277 Da) and the characteristic bromine isotopic doublet, researchers can establish self-validating LC-MS workflows that guarantee the integrity of this scaffold prior to its deployment in complex synthetic pathways like the Hantzsch thiazole synthesis.
Precision Alpha-Bromination: Mechanistic Insights and Protocols for Synthesizing Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Executive Summary & Chemical Context Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a highly versatile bifunctional building block utilized extensively in drug development. The presence of the electrop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a highly versatile bifunctional building block utilized extensively in drug development. The presence of the electrophilic alpha-bromoketone moiety alongside a stable furan-2-carboxylate core makes it an ideal precursor for constructing complex heterocyclic pharmacophores—such as thiazoles and imidazoles—via Hantzsch condensation reactions.
This whitepaper provides an in-depth mechanistic analysis and a field-validated protocol for the selective alpha-bromination of Methyl 5-acetylfuran-2-carboxylate. By examining the causality behind reagent selection and reaction conditions, this guide ensures researchers can achieve high-purity yields while avoiding common pitfalls like over-bromination or heteroaromatic ring degradation.
A fundamental challenge in furan chemistry is the electron-rich nature of the heteroaromatic ring, which makes it highly susceptible to electrophilic aromatic substitution (EAS). However, in the precursor molecule (Methyl 5-acetylfuran-2-carboxylate), the furan core is flanked by two strong electron-withdrawing groups (EWGs): the methyl ester at C2 and the acetyl group at C5 [1]. This dual deactivation effectively shields the furan core from EAS, redirecting electrophilic attack exclusively to the alpha-carbon of the acetyl group.
The alpha-bromination proceeds via an acid-catalyzed or Lewis acid-mediated tautomerization [2]:
Coordination/Protonation : The carbonyl oxygen of the acetyl group is coordinated by a Lewis acid (or protonated), increasing the electrophilicity of the carbonyl carbon and enhancing the acidity of the adjacent alpha-protons.
Enolization : Deprotonation yields a nucleophilic enol intermediate.
Electrophilic Attack : The electron-rich double bond of the enol attacks the brominating agent, forming a transient bromonium-like complex.
Rearrangement : Collapse of the complex expels a leaving group and a proton, yielding the mono-alpha-brominated product.
Mechanistic pathway of alpha-bromination via enol intermediate.
Comparative Analysis of Brominating Agents
Selecting the correct brominating agent is critical. The primary risk during this synthesis is dibromination (formation of the alpha,alpha-dibromo derivative) because the installation of the first bromine atom increases the acidity of the remaining alpha-protons.
Brominating Agent
Solvent System
Catalyst / Initiator
Temp (°C)
Time (h)
Yield (%)
Selectivity (Alpha vs Ring)
Bromine (Br₂)
Diethyl ether / Dioxane
HBr (catalytic)
0 - 25
2 - 4
65 - 75
Moderate (Risk of dibromination)
Copper(II) Bromide (CuBr₂)
EtOAc / CHCl₃ (1:1)
None (Self-catalyzed)
70 (Reflux)
4 - 6
85 - 92
Excellent (Strictly alpha-selective)
N-Bromosuccinimide (NBS)
Carbon Tetrachloride
AIBN / Benzoyl Peroxide
76 (Reflux)
3 - 5
70 - 80
Good (Radical pathway risk)
Causality for Selection : While molecular bromine (Br₂) is traditional, it often leads to over-bromination [3]. Copper(II) bromide (CuBr₂) in a refluxing solvent mixture is the superior choice. CuBr₂ acts as both a Lewis acid (facilitating enolization) and a halogen source. As the reaction proceeds, it is reduced to insoluble copper(I) bromide (CuBr), driving the reaction forward and providing a visual indicator of completion [4].
This self-validating protocol utilizes CuBr₂ to ensure high regioselectivity and prevent over-bromination.
Step-by-step experimental workflow for CuBr2-mediated bromination.
Step-by-Step Methodology:
Substrate Preparation : Dissolve 1.0 equivalent of Methyl 5-acetylfuran-2-carboxylate in a 1:1 mixture of ethyl acetate (EtOAc) and chloroform (CHCl₃) (approx. 10 mL/g of substrate).
Reagent Addition : Add 2.0 to 2.2 equivalents of finely powdered Copper(II) bromide (CuBr₂).
Causality: Two equivalents of Cu(II) are required stoichiometrically because each Cu(II) delivers one bromine atom and is reduced to Cu(I) via a single-electron transfer mechanism.
Reflux & Monitoring : Heat the heterogeneous mixture to reflux (approx. 70°C) under an inert argon atmosphere with vigorous stirring. The initial green/black color of CuBr₂ will gradually transition to a white/pale-yellow precipitate of CuBr. Monitor via TLC (Hexanes:EtOAc 4:1) or GC-MS.
Filtration : Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the insoluble CuBr byproduct. Wash the filter cake with additional EtOAc.
Aqueous Workup : Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.
Causality: Immediate neutralization of the generated HBr prevents acid-catalyzed degradation of the furan ring or hydrolysis of the methyl ester.
Drying & Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 85:15 Hexanes:EtOAc) to yield Methyl 5-(2-bromoacetyl)furan-2-carboxylate as a crystalline solid.
Trustworthiness & Self-Validating Systems (In-Process Controls)
To ensure scientific integrity, the protocol integrates self-validating checkpoints:
Visual Validation : The reduction of dark CuBr₂ to pale CuBr serves as a real-time, visual stoichiometric indicator. If the solution remains dark but TLC shows no starting material, an excess of CuBr₂ was successfully maintained, preventing substrate starvation.
NMR Validation : In ¹H NMR, the disappearance of the sharp acetyl methyl singlet (~2.5 ppm) and the appearance of a new singlet integrated to 2 protons further downfield (~4.4 ppm) definitively confirms successful mono-alpha-bromination without unwanted ring substitution.
Conclusion
The synthesis of Methyl 5-(2-bromoacetyl)furan-2-carboxylate requires precise control over electrophilic pathways. By leveraging the dual deactivation of the furan core and employing CuBr₂ as a dual-action Lewis acid and brominating agent, researchers can achieve high yields of the mono-brominated pharmacophore while suppressing deleterious side reactions.
References
Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates | ResearchGate | 1
Alpha Bromination: Organic Chemistry Study Guide | Fiveable | 2
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone | BenchChem | 3
ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole | ResearchGate | 4
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Compound: Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5)
Introduction and Strategic Utility
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a highly versatile, bifunctional heterocyclic building block[1]. Featuring both a methyl ester and a highly reactive
α
-bromoketone moiety, it serves as a premier electrophilic scaffold in medicinal chemistry. Its primary application lies in the construction of fused or linked heterocyclic systems, most notably in Hantzsch thiazole syntheses, imidazopyridine formations, and as an alkylating agent for various nucleophiles in drug discovery pipelines.
Because the
α
-bromoketone is a potent alkylating agent, it exhibits lachrymatory properties and requires stringent safety protocols during synthesis and handling[2].
Mechanistic Rationale
The synthesis of this compound relies on the regioselective
α
-bromination of methyl 5-acetylfuran-2-carboxylate.
Regioselectivity: Furan rings are typically highly susceptible to electrophilic aromatic substitution (EAS). However, in this substrate, the furan ring is deactivated by two strong electron-withdrawing groups (the C2-carboxylate and the C5-acetyl). This deactivation suppresses ring bromination.
Causality of Enolization: The reaction proceeds via an acid-catalyzed enolization of the methyl ketone. The addition of a catalytic amount of hydrobromic acid (HBr) initiates the formation of the enol, which then acts as the nucleophile to attack molecular bromine (
Br2
). This prevents a dangerous "induction period" where unreacted bromine accumulates before an exothermic runaway reaction occurs.
Workflow for the alpha-bromination of methyl 5-acetylfuran-2-carboxylate.
Safety Warning:α
-bromoketones are severe skin, eye, and respiratory irritants (GHS Hazard Codes H315, H318, H336)[2]. All operations must be conducted in a certified fume hood with appropriate PPE (heavy-duty nitrile gloves, lab coat, safety goggles).
Phase 1: Reaction Setup and Initiation
Dissolution: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet with methyl 5-acetylfuran-2-carboxylate (1.0 eq) and anhydrous DCM (10 vol).
Causality: DCM is chosen because it is inert to bromine and easily solubilizes both the starting material and the product, ensuring a homogeneous reaction mixture.
Initiation: Add 2-3 drops of 33% HBr in acetic acid to the solution.
Causality: This catalytic acid forces the immediate formation of the enol tautomer. Without it, the reaction may stall, leading the operator to add excess bromine, which can cause a violent exotherm once auto-catalysis (from generated HBr) finally begins.
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Phase 2: Electrophilic Bromination
Addition: Dissolve Bromine (1.05 eq) in DCM (2 vol) and transfer to the dropping funnel. Add the bromine solution dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C.
Causality: Dropwise addition at low temperatures suppresses the formation of the
α,α
-dibrominated byproduct. The red color of bromine should discharge rapidly as each drop hits the solution, indicating active enol consumption.
Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour. Monitor completion via TLC (Hexanes/EtOAc 3:1) or LC-MS.
Phase 3: Quenching and Workup
Quenching: Carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated aqueous
NaHCO3
.
Causality: Immediate neutralization of the HBr byproduct is critical. Prolonged exposure to strong acids can lead to the degradation or polymerization of the furan ring.
Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers and wash with brine.
Drying & Concentration: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (water bath < 35 °C to prevent thermal degradation of the bromoketone).
Phase 4: Purification
Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.
Storage: Store the isolated product (CAS: 133674-58-5) under an inert atmosphere (Argon/Nitrogen) at -20 °C[3].
Causality:
α
-bromoketones are light and temperature-sensitive, prone to slow decomposition and darkening over time if left at ambient conditions.
Analytical Characterization
To validate the success of the synthesis, compare the isolated product against the following expected analytical parameters:
Application Note: Methyl 5-(2-bromoacetyl)furan-2-carboxylate as a Bifunctional Scaffold in Fragment-Based Drug Discovery
Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile, bifunctional building blocks. Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile, bifunctional building blocks. Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) represents a highly privileged scaffold that combines the structural rigidity of a furan ring with two orthogonal reactive handles: an electrophilic
α
-bromoketone and a latent carboxylic acid masked as a methyl ester[1]. This application note provides a comprehensive, self-validating guide to utilizing this molecule for the synthesis of furan-thiazole pharmacophores, a motif frequently found in antimicrobial, anti-inflammatory, and kinase-inhibiting agents[2].
Physicochemical Profile & Structural Rationale
The strategic value of Methyl 5-(2-bromoacetyl)furan-2-carboxylate lies in its ability to undergo highly regioselective transformations. The
α
-bromoketone moiety is exceptionally reactive toward nucleophiles, making it an ideal precursor for heterocyclic ring construction[3]. Concurrently, the methyl ester serves as a crucial protecting group; it prevents the furan-2-carboxylic acid from forming insoluble salts with basic nucleophiles during early-stage cyclizations, preserving the electrophilicity of the system[3].
Table 1: Physicochemical Properties of the Building Block [1]
Property
Value / Description
Chemical Name
Methyl 5-(2-bromoacetyl)furan-2-carboxylate
CAS Registry Number
133674-58-5
Molecular Formula
C8H7BrO4
Molecular Weight
247.04 g/mol
Topological Polar Surface Area (TPSA)
56.5 Ų
Key Reactive Centers
C-Br bond (Electrophile), Ester carbonyl (Latent Nucleophile/Coupling site)
Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most powerful application of this building block is its use in the Hantzsch Thiazole Synthesis [4]. When reacted with a thioamide or thiourea, the
α
-bromoketone undergoes a highly ordered sequence of bond formations.
Causality of the Mechanism:
S-Alkylation: The soft sulfur atom of the thiourea acts as the primary nucleophile, displacing the bromide ion via an
SN2
mechanism. The presence of the adjacent furan ring stabilizes the transition state through resonance[2].
Intramolecular Cyclodehydration: The resulting thioether intermediate undergoes an intramolecular nucleophilic attack by the nitrogen atom onto the ketone carbonyl, forming a hydroxythiazoline intermediate.
Aromatization: Driven by the thermodynamic stability of the resulting heteroaromatic system, the intermediate rapidly dehydrates to yield the fully conjugated furan-thiazole biaryl system[2].
Fig 1. Mechanistic pathway of the Hantzsch thiazole synthesis via S-alkylation and dehydration.
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical markers that confirm successful transformation before proceeding to the next stage.
Protocol A: Synthesis of Methyl 5-(2-aminothiazol-4-yl)furan-2-carboxylate
Objective: Construct the 2-aminothiazole ring using the
α
-bromoketone handle.
Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl 5-(2-bromoacetyl)furan-2-carboxylate (1.0 eq, 5.0 mmol) in 25 mL of absolute ethanol.
Nucleophile Addition: Add thiourea (1.1 eq, 5.5 mmol) in one portion. Causality: Ethanol is selected as the solvent because its polar protic nature solvates both the neutral starting materials and the ionic intermediates, significantly lowering the activation energy of the
SN2
displacement[4].
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 3 hours. Causality: Reflux conditions provide the necessary thermal energy to drive the final dehydration step, ensuring complete aromatization of the thiazole ring[2].
Workup & Isolation: Cool the mixture to room temperature. The product typically precipitates as the hydrobromide salt. Filter the solid, wash with cold ethanol, and neutralize by suspending in saturated aqueous
NaHCO3
. Extract with ethyl acetate, dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Late-Stage Saponification for Amide Coupling
Objective: Unmask the carboxylic acid for subsequent derivatization.
Hydrolysis: Dissolve the product from Protocol A (1.0 eq) in a 3:1:1 mixture of THF/MeOH/
H2O
. Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 3.0 eq).
Conditioning: Stir at room temperature for 12 hours. Causality: Mild, room-temperature saponification is strictly utilized to prevent base-catalyzed degradation of the newly formed thiazole ring or cleavage of the furan system.
Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the free 5-(2-aminothiazol-4-yl)furan-2-carboxylic acid. Filter and dry under high vacuum.
Fig 2. Step-by-step experimental workflow from cyclization to late-stage amide functionalization.
Quantitative Data & Analytical Validation
A robust protocol relies on empirical validation. The presence of the bromine atom in the starting material provides a distinct isotopic signature (a 1:1 ratio of M and M+2 peaks) in mass spectrometry. The successful Hantzsch cyclization is self-validating because this isotopic signature vanishes upon the expulsion of HBr, confirming the S-alkylation step[2].
Furthermore,
1H
NMR provides definitive proof of cyclization and saponification. Table 2 summarizes the critical analytical markers researchers must observe to validate the workflow.
Table 2: Analytical Validation Markers for the Synthetic Workflow
Parameter
Starting Material (M5BFC)
Intermediate (Furan-Thiazole Ester)
Final Product (Furan-Thiazole Acid)
Molecular Weight
247.04 g/mol
224.24 g/mol
210.21 g/mol
Key
1H
NMR Shift (
CDCl3
/
DMSO−d6
)
~4.4 ppm (s, 2H,
−CH2Br
)
~7.2 ppm (s, 1H, Thiazole C5-H)
~13.0 ppm (br s, 1H,
−COOH
)
Ester Marker (
1H
NMR)
~3.9 ppm (s, 3H,
−OCH3
)
~3.9 ppm (s, 3H,
−OCH3
)
Signal Disappears
Mass Spectrometry (ESI+)
m/z 247, 249 (1:1 ratio, M+H)
m/z 225 (M+H, single peak)
m/z 211 (M+H, single peak)
Typical Yield
N/A (Commercially sourced)
85 - 92%
90 - 95%
References
Guidechem.Methyl 5-(2-bromoacetyl)
Benchchem.A Technical Guide to 2-Bromo-1-furan-2-yl-ethanone for Researchers and Drug Development Professionals.
National Center for Biotechnology Information (PMC).
Application Note: Nucleophilic Substitution Reactions of Methyl 5-(2-bromoacetyl)furan-2-carboxylate in Heterocyclic Synthesis
Introduction & Chemical Profile Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. The molecule fe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile
Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. The molecule features an electron-rich furan core flanked by two electron-withdrawing groups: a methyl ester at the C2 position and an
α
-bromoketone moiety at the C5 position.
The
α
-bromoketone serves as an exceptionally reactive electrophilic center, primed for nucleophilic substitution (S
N
2) reactions [1]. This reactivity allows for the rapid construction of complex molecular architectures, including furan-thiazole conjugates,
α
-aminoketones, and functionalized ethers, which are highly valued scaffolds in targeted covalent inhibitors and antimicrobial agents [2].
Mechanistic Causality in
α
-Bromoketone Reactivity
The S
N
2 reactivity of Methyl 5-(2-bromoacetyl)furan-2-carboxylate is orders of magnitude higher than that of standard alkyl bromides. This accelerated reactivity is governed by two primary stereoelectronic factors:
Bond Polarization: The adjacent carbonyl group exerts a strong inductive electron-withdrawing effect, increasing the partial positive charge (
δ+
) on the
α
-carbon and making it highly susceptible to nucleophilic attack.
Transition State Stabilization: During the S
N
2 attack, the adjacent
π
-system of the carbonyl group overlaps with the forming and breaking bonds in the transition state. This orbital delocalization significantly lowers the activation energy of the substitution pathway [3].
Strategic Considerations for Chemoselectivity:
While the
α
-bromoketone is highly reactive, the molecule also contains a methyl ester that is susceptible to saponification. Furthermore,
α
-haloketones can undergo competing side reactions such as epoxidation (Darzens-type reactions) or elimination when exposed to hard nucleophiles or strong bases[3]. Therefore, experimental conditions must strictly utilize soft nucleophiles (e.g., thioureas, amines) or mild, non-nucleophilic bases (e.g., DIPEA, K
2
CO
3
) to favor the S
N
2 pathway and preserve the furan-2-carboxylate ester.
The Hantzsch thiazole synthesis is the most prominent application for this building block, reacting the
α
-bromoketone with thioureas or thioamides to yield 2,4-disubstituted thiazoles [4].
Causality of Experimental Choices: Absolute ethanol is selected as the solvent because it is a polar protic medium that stabilizes the polar acyclic thioimidate intermediate and facilitates the necessary proton transfers during cyclization. Furthermore, the hydrobromide salt of the resulting thiazole is typically insoluble in cold ethanol, creating a self-validating precipitation cue that drives the reaction to completion and simplifies isolation.
Step-by-Step Methodology:
Preparation: Suspend Methyl 5-(2-bromoacetyl)furan-2-carboxylate (1.0 eq, 5.0 mmol) in 25 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
Nucleophile Addition: Add the substituted thiourea or thioamide (1.1 eq, 5.5 mmol) in a single portion. Observation: The suspension will typically clear into a homogenous solution as the S
N
2 reaction initiates.
Cyclization (Reflux): Heat the reaction mixture to reflux (78 °C) for 2–4 hours.
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material spot (R
f
~0.6) and the appearance of a lower R
f
fluorescent spot confirms the consumption of the bromoketone.
Precipitation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath for 30 minutes. Observation: A crystalline precipitate of the thiazole hydrobromide salt will form.
Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry.
Free-Basing (Optional): To obtain the free base, suspend the salt in water, neutralize to pH 7.5–8.0 with saturated aqueous NaHCO
3
(avoiding NaOH to prevent ester hydrolysis), and extract with dichloromethane (DCM).
Mechanistic pathway of the Hantzsch thiazole synthesis via S_N2 attack and cyclization.
Protocol B: N-Alkylation (Synthesis of
α
-Aminoketones)
Reacting the
α
-bromoketone with secondary amines (e.g., morpholine, piperazine derivatives) yields
α
-aminoketones, which are valuable pharmacophores.
Causality of Experimental Choices: The reaction is conducted at 0 °C in an aprotic solvent (DCM). Amines are strong nucleophiles but also basic; lower temperatures suppress competing elimination reactions (formation of enones) and favor the lower-activation-energy S
N
2 pathway. An excess of amine (2.5 eq) or a stoichiometric amount of a non-nucleophilic base (DIPEA) is used to scavenge the generated HBr, preventing the protonation and deactivation of the incoming nucleophile.
Step-by-Step Methodology:
Substrate Preparation: Dissolve Methyl 5-(2-bromoacetyl)furan-2-carboxylate (1.0 eq, 3.0 mmol) in 15 mL of anhydrous DCM under an inert atmosphere (N
2
or Ar). Cool the flask to 0 °C using an ice-water bath.
Amine Addition: Dissolve the secondary amine (2.5 eq, 7.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating.
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature over 1.5 hours.
Self-Validation Check: A white precipitate (amine hydrobromide salt) will steadily form in the DCM, visually indicating reaction progress.
Quench & Workup: Quench the reaction by adding 15 mL of cold distilled water. Transfer to a separatory funnel, collect the organic (bottom) layer, and extract the aqueous layer once more with DCM (10 mL).
Washing: Wash the combined organic layers with brine (15 mL) to remove residual polar impurities, then dry over anhydrous Na
2
SO
4
.
Purification: Concentrate the solvent under reduced pressure and purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).
Step-by-step experimental workflow for the N-alkylation of alpha-bromoketones.
Quantitative Data Summary
The table below summarizes the optimal reaction profiles for various nucleophilic substitutions utilizing Methyl 5-(2-bromoacetyl)furan-2-carboxylate, mitigating side reactions while preserving the furan-2-carboxylate moiety.
Nucleophile Class
Specific Reagent
Reaction Type
Optimal Solvent & Temp
Competing Side Reactions
Typical Yield
Thioamides/Thioureas
Thioacetamide, Phenylthiourea
Hantzsch Cyclization
Ethanol, 78 °C (Reflux)
Minimal (highly selective)
75% – 92%
Secondary Amines
Morpholine, Piperidine
N-Alkylation (S
N
2)
DCM or THF, 0 °C to RT
Elimination, Ester Aminolysis
65% – 85%
Primary Amines
Aniline derivatives
N-Alkylation (S
N
2)
DMF + DIPEA, RT
Over-alkylation (tertiary amine)
50% – 70%
Oxygen Nucleophiles
Phenol / Sodium Phenoxide
O-Alkylation (S
N
2)
Acetone + K
2
CO
3
, RT
Epoxidation (Darzens-type)
55% – 75%
Azides
Sodium Azide (NaN
3
)
Azidation (S
N
2)
DMF / H
2
O, 0 °C
Hydrolysis of ester (if basic)
80% – 95%
References
University of Pretoria. "Nucleophilic substitution reactions of α-haloketones: A computational study." UPSpace Institutional Repository. Available at: [Link]
Journal of Medicinal Chemistry (ACS Publications). "Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery." ACS Publications. Available at:[Link]
Application
Application Note: Synthesis and Biological Evaluation of Furan-Thiazole Hybrids from Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Scaffold Focus: Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) Introduction & Rationale The development of novel an...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Scaffold Focus: Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5)
Introduction & Rationale
The development of novel antimicrobial and anticancer agents increasingly relies on the "hybrid pharmacophore" approach, where two or more biologically active scaffolds are fused into a single molecular entity. The furan ring is a privileged motif found in numerous pharmacologically active molecules, offering favorable physicochemical properties and target-binding capabilities[1]. When fused with a thiazole ring—a heterocycle renowned for its broad-spectrum antimicrobial, antitubercular, and antiproliferative activities—the resulting furan-thiazole hybrids exhibit synergistic biological efficacy[2][3].
Methyl 5-(2-bromoacetyl)furan-2-carboxylate serves as an optimal starting material for these syntheses. The presence of the highly reactive
α
-bromoketone moiety provides a versatile electrophilic handle, making it an ideal precursor for the construction of substituted aminothiazoles via the Hantzsch thiazole synthesis[1].
Mechanistic Insights: The Hantzsch Thiazole Cyclization
The Hantzsch thiazole synthesis is the most reliable method for constructing the thiazole core. Understanding the causality of this reaction is critical for optimizing yields and troubleshooting side reactions.
The reaction between Methyl 5-(2-bromoacetyl)furan-2-carboxylate and a nucleophile (such as thiourea or a thiosemicarbazone) is driven by the extreme electrophilicity of the
α
-carbon, which is activated by both the adjacent carbonyl group and the electron-withdrawing bromine atom.
Nucleophilic Attack: The highly polarizable sulfur atom of the thiourea selectively attacks the
α
-carbon, displacing the bromide ion to form a thioether intermediate.
Intramolecular Cyclization: The proximal nitrogen atom of the thiourea then attacks the furan-conjugated carbonyl carbon. This nucleophilic addition forms a cyclic hydroxythiazoline intermediate.
Dehydration: The system undergoes rapid dehydration (loss of
H2O
), driven by the thermodynamic stability gained through the aromatization of the newly formed thiazole ring[4].
Mechanistic pathway of the Hantzsch synthesis forming furan-thiazole derivatives.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls.
Protocol A: Conventional Synthesis of Methyl 5-(2-aminothiazol-4-yl)furan-2-carboxylate
This standard protocol utilizes ethanol as a solvent because it effectively solubilizes both the hydrophobic furan derivative and the polar thiourea, while its protic nature facilitates the final dehydration step.
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of Methyl 5-(2-bromoacetyl)furan-2-carboxylate in 30 mL of absolute ethanol.
Addition: Add 12 mmol of thiourea to the stirring solution. The slight excess of thiourea ensures complete consumption of the
α
-bromoketone, preventing the formation of toxic unreacted electrophiles.
Reflux: Heat the reaction mixture to reflux (approx. 78°C).
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is deemed complete when the
α
-bromoketone spot (
Rf≈0.6
) completely disappears, typically within 2-3 hours.
Workup: Cool the mixture to room temperature. Neutralize the resulting hydrobromide salt by adding a 10% aqueous sodium bicarbonate (
NaHCO3
) solution dropwise until the pH reaches 7.5-8.0.
Isolation: Filter the precipitated solid under vacuum, wash with cold distilled water (2 x 10 mL) to remove residual inorganic salts, and recrystallize from ethanol to afford the pure product.
Protocol B: Ultrasound-Assisted Green Synthesis of Hydrazinylthiazole Derivatives
For the synthesis of more complex 2-hydrazinylthiazoles, conventional heating can lead to thermal degradation of thiosemicarbazones. Ultrasonic irradiation is employed here to induce acoustic cavitation, which drastically increases mass transfer and local energy, thereby reducing reaction times from hours to minutes while improving yields[5].
Step-by-Step Procedure:
Mixture Preparation: Combine Methyl 5-(2-bromoacetyl)furan-2-carboxylate (1.0 eq), a substituted thiosemicarbazone (1.0 eq), and a catalytic amount of silica-supported tungstosilicic acid (5 mol%) in an ethanol/water mixture (50/50, v/v).
Irradiation: Subject the flask to ultrasonic irradiation (e.g., 35 kHz) at ambient temperature for 15–30 minutes.
IPC: Verify completion via TLC.
Catalyst Recovery: Filter the mixture while warm to recover the heterogeneous silica-supported catalyst (which can be washed with ethanol and reused up to 3 times without significant loss of activity)[4].
Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from hot ethanol.
Quantitative Data: Biological Efficacy
Furan-thiazole hydrazone derivatives synthesized via these methodologies have been extensively evaluated for their biological activities. The table below summarizes comparative Minimum Inhibitory Concentration (MIC) data for structurally related furan-thiazole hits against critical bacterial strains, demonstrating the profound impact of aryl substitutions on the thiazole ring[3][6].
Compound Substitution (R-group)
Yield (%)
M. tuberculosis H37Rv MIC (µg/mL)
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
Unsubstituted Phenyl
82
12.50
62.5
125.0
4-Chlorophenyl
86
6.25
31.2
62.5
2,4-Dichlorophenyl
89
3.12
15.6
31.2
4-Trifluoromethoxyphenyl
84
3.12
7.8
15.6
Standard (Pyrazinamide)
-
3.12
-
-
Standard (Ciprofloxacin)
-
-
1.56
0.78
Data Interpretation: The inclusion of electron-withdrawing and highly lipophilic groups (e.g.,
−Cl
,
−OCF3
) significantly enhances membrane permeability, resulting in antitubercular activity that rivals the first-line drug Pyrazinamide[3][7].
Biological Evaluation Workflow
To transition synthesized compounds from raw chemical entities to validated lead candidates, a rigorous, multi-tiered screening cascade is required.
Workflow for the biological evaluation and optimization of synthesized furan-thiazole hits.
In Vitro Screening: Initial hit identification is performed via broth microdilution to establish MIC values against target pathogens.
Cytotoxicity Profiling: Active hits must be counter-screened against mammalian cell lines (e.g., HEK293 or Vero cells) using MTT assays to ensure the antimicrobial effect is not a result of general cytotoxicity. A high Selectivity Index (SI > 10) is required to proceed.
In Silico Docking & ADME: Hits with favorable SI profiles are subjected to Density Functional Theory (DFT) analysis and molecular docking (e.g., against M. tuberculosis CYP51) to understand binding affinities and predict pharmacokinetic properties[6].
Conclusion
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a highly versatile building block that enables the rapid construction of furan-thiazole hybrid libraries. By leveraging the Hantzsch thiazole synthesis—particularly through ultrasound-assisted green methodologies—medicinal chemists can efficiently generate diverse analogs. Subsequent structure-activity relationship (SAR) studies and rigorous biological screening cascades confirm that these hybrids hold significant promise as next-generation antimicrobial and antitubercular therapeutics.
References
Sigma-Aldrich. "methyl 5-(2-bromoacetyl)furan-2-carboxylate | 133674-58-5". Sigma-Aldrich Product Catalog. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-i9v7spzpR-tGlWcRKpo2cz0ind3JCuYlR9h-1yaVNLP0Vnb1_BBF8bLB86Pas7o7qKGDVCb3yTToCCkQu67B8ZKhcr30Erwdm-Yg6K29srB5Lo35bHvLPOLZPNjo3JqQDbTSHAsOu7Kqw1LbQPV4q5137Kwbebh0nQ==]
Benchchem. "A Technical Guide to 2-Bromo-1-furan-2-yl-ethanone for Researchers and Drug Development Professionals". Benchchem Technical Resources. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy0NbGvuZ81K-Zj3ZdaNodYGHZfFmeKEMtZN3jawbvWoGTeEd7mwaVs8a2dCmuc4zt0HYSnuz58eWrjA6fTbyouslseqDQRYwCZCgWLMep6xC96WSbdfBWMUSW8I5EAIdG242ix4qZ-L3jW20QglPemiiYpE4yRhrzVYNbKzIBDh9GaBCfIgIvSZgwbI_d9_qzQqDymLN4vf1xfS_r2egj90gACTpinSdy0geUS6Ot_30UgSawRgMcftA-uDjo3Ba15tg=]
IntechOpen. "Synthesis and Biological Evaluation of Thiazole Derivatives". IntechOpen Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEluaonFlcq5CaxfrMM4dYTsXoJM81IYjGDgQTzpVT9ybL4rzLzF0gkNWHuOHODUjBYUIKV3cXXwoI14-nORd3K62ylPfYJzLHLaKbqy4KXtLcky2C1_73gqJeC9hS0IFUSRjTC]
Sable, Y. R., et al. "Furan-thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis". National Library of Medicine (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1f9HhBfd7lN_H5SuVLUAlXbtoUAh1e73y8YZvARL9x7ij3yy6_kzqFxvnjs9gY8W-4YOpZznSIyuZFzGxrN7QCm1mNuEDlAN9a2Hs9DBSbLwNq0O5e8xcaQ5jOfYK9NYMDbao3ChOVac5zf7L]
Application Notes & Protocols: Methyl 5-(2-bromoacetyl)furan-2-carboxylate for Chemoselective Peptide Conjugation
Introduction and Reagent Overview In the landscape of chemical biology and drug development, the precise and stable modification of peptides is paramount. Chemoselective ligation strategies, which target specific amino a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Reagent Overview
In the landscape of chemical biology and drug development, the precise and stable modification of peptides is paramount. Chemoselective ligation strategies, which target specific amino acid residues under mild, aqueous conditions, are indispensable tools for creating sophisticated biomolecules such as antibody-drug conjugates (ADCs), imaging agents, and functionalized peptide therapeutics.[1] Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a hetero-bifunctional crosslinking reagent that provides a robust method for achieving such modifications.
The reagent features two key functionalities:
An α-bromoacetyl group: This is a potent electrophile that acts as an alkylating agent, primarily targeting nucleophilic side chains of specific amino acids. The bromoacetyl moiety is known for its high reactivity and ability to form stable covalent bonds.[2][3]
A furan-2-carboxylate scaffold: The furan ring provides a rigid, planar structure that can be further modified or can influence the physicochemical properties of the final conjugate. The methyl ester offers a potential site for subsequent hydrolysis and secondary conjugation, if desired. Furan moieties are stable but can be activated for further reactions under specific oxidative conditions, adding another layer of potential utility.[4][5]
This document provides a comprehensive guide to the use of Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS No. 133674-58-5) for peptide synthesis, detailing the underlying reaction mechanisms, step-by-step protocols for conjugation and analysis, and expert insights into optimizing these procedures.
The primary mechanism of action for Methyl 5-(2-bromoacetyl)furan-2-carboxylate is an SN2 (bimolecular nucleophilic substitution) reaction. The electrophilic carbon of the acetyl group, activated by the adjacent carbonyl and the bromine leaving group, is attacked by a nucleophilic amino acid side chain.
Primary Targets: Cysteine and Histidine
1. Cysteine (Thiol Group):
The thiol side chain of cysteine is the most reactive nucleophile in peptides under mild conditions (pH 6.5-7.5). The thiolate anion (S⁻) is a potent nucleophile that rapidly and irreversibly attacks the bromoacetyl group, displacing the bromide ion to form a highly stable thioether bond.[8] This reaction is highly chemoselective and is often the preferred method for site-specific peptide modification.[9]
Caption: SN2 reaction between the reagent and a cysteine thiol.
2. Histidine (Imidazole Group):
The imidazole side chain of histidine can also be alkylated by the bromoacetyl group. This reaction typically requires a pH closer to neutral or slightly basic (pH 7.0-8.5) to ensure the imidazole nitrogen is sufficiently nucleophilic. The reaction results in a stable alkylated histidine derivative. While also effective, the reaction with histidine is generally slower than with cysteine, allowing for selective targeting of cysteine at a slightly acidic pH if both residues are present.
Potential Side Reactions
At higher pH values (>8.5), the nucleophilicity of other residues increases, which can lead to non-specific modifications:
Lysine (ε-amino group): The primary amine on the lysine side chain can be alkylated.
N-terminus (α-amino group): The free amino group at the peptide's N-terminus can also react.
Hydrolysis: At very high pH, the bromoacetyl group can be hydrolyzed, inactivating the reagent.
Causality Behind pH Choice: The selection of reaction pH is the most critical parameter for controlling selectivity.
pH 6.5-7.0: Favors selective modification of cysteine, as the thiol (pKa ~8.5) has a significant population of the highly nucleophilic thiolate form, while amines (pKa >9.5) remain largely protonated and non-reactive.
pH 7.5-8.5: Allows for the modification of histidine (pKa ~6.0-6.5), which is deprotonated and nucleophilic, but also increases the rate of cysteine modification and the risk of lysine modification.
Part 2: Experimental Protocols
Protocol 2.1: General Workflow for Peptide Conjugation
This workflow provides a high-level overview of the entire process, from initial setup to final analysis.
Caption: High-level workflow for peptide conjugation and analysis.
Protocol 2.2: Site-Specific Conjugation to a Cysteine-Containing Peptide
This protocol is optimized for the selective labeling of a cysteine residue.
Materials:
Cysteine-containing peptide (purified, >95%)
Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Conjugation Buffer: 50 mM Sodium Phosphate, 2 mM EDTA, pH 7.0 (degassed by sparging with N₂ or Ar for 20 min)
Dissolve the peptide in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
If the peptide has disulfide-linked dimers, it must first be reduced (e.g., with TCEP) and purified to ensure a free thiol is available.
Reagent Preparation:
Immediately before use, prepare a 10-20 mM stock solution of Methyl 5-(2-bromoacetyl)furan-2-carboxylate in anhydrous DMSO. Causality Note: Preparing this fresh is critical as the bromoacetyl group is susceptible to hydrolysis.
Conjugation Reaction:
Add 1.5 to 3.0 molar equivalents of the reagent stock solution to the stirring peptide solution. Expert Insight: Starting with a slight excess of the reagent ensures the reaction goes to completion. A preliminary titration experiment can determine the optimal stoichiometry for a new peptide.
Allow the reaction to proceed at room temperature for 60-90 minutes, protected from light.
Monitor the reaction progress by taking aliquots at t=0, 30, 60, and 90 minutes and analyzing via LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to (Peptide Mass + 209.98 Da), which is the mass of the furan moiety minus HBr.
Quenching:
Once the reaction is complete, add a 10-fold molar excess of the Quenching Solution (relative to the initial amount of bromoacetyl reagent) to consume any unreacted reagent. Let it sit for 20 minutes.
Purification:
Purify the crude reaction mixture using preparative reverse-phase HPLC (RP-HPLC).[12]
A typical gradient using Water + 0.1% TFA (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B) is effective for most peptides. The conjugated peptide will typically be more hydrophobic and elute later than the unconjugated starting material.[13]
Characterization and Lyophilization:
Analyze the collected HPLC fractions by LC-MS or MALDI-TOF to confirm the identity and purity of the conjugate.[14][15]
Pool the pure fractions (>95%) and lyophilize to obtain the final product as a stable, dry powder.
Protocol 2.3: Purification by RP-HPLC
High-performance liquid chromatography is essential for separating the final conjugate from unreacted peptide, excess reagent, and byproducts.[16]
Typical Setup:
Parameter
Analytical Scale
Preparative Scale
Column
C18, 2.1-4.6 mm ID, 3.5-5 µm
C18, 10-50 mm ID, 5-10 µm
Mobile Phase A
0.1% TFA in H₂O
0.1% TFA in H₂O
Mobile Phase B
0.1% TFA in Acetonitrile
0.1% TFA in Acetonitrile
Flow Rate
0.3 - 1.0 mL/min
5 - 50 mL/min
Gradient
5-95% B over 20-30 min
20-70% B over 30-40 min (optimized)
| Detection | 214 nm, 280 nm | 220 nm, 254 nm |
Expert Insight: Before scaling up to a preparative column, always optimize the separation on an analytical column with the same stationary phase.[10] This saves time and valuable sample. Some peptides may require different pH conditions (e.g., using formic acid or ammonium acetate) for optimal separation.[17]
Protocol 2.4: Characterization by Mass Spectrometry
Mass spectrometry is the definitive technique for confirming successful conjugation.[18][19]
Expected Mass Shift:
The covalent addition of the Methyl 5-(2-bromoacetyl)furan-2-carboxylate moiety results in a specific mass increase. The reaction involves the loss of HBr (80.91 g/mol ) from the peptide and reagent. The added mass is that of the C₈H₆O₄ fragment.
Mass of Reagent: 247.04 g/mol (for C₈H₇BrO₄)
Mass of HBr: 80.91 g/mol
Expected Mass Increase = 247.04 - 80.91 = 166.13 g/mol
Procedure:
Sample Preparation: Dilute a small aliquot of the purified conjugate in an appropriate solvent (e.g., 50:50 Acetonitrile/Water with 0.1% formic acid for ESI-MS).
Acquisition: Acquire the mass spectrum. For ESI-MS, you will observe a charge state envelope. For MALDI-TOF, you will typically see the [M+H]⁺ ion.
Analysis:
Confirm the presence of a peak corresponding to the calculated mass of the conjugated peptide.
Ensure the absence of the starting peptide mass.
Tandem MS (MS/MS) can be used to fragment the peptide and confirm the site of modification by identifying the modified amino acid residue.[11]
1. Reduce and purify the peptide immediately before use.2. Prepare reagent stock solution fresh in anhydrous DMSO.3. Verify buffer pH. Ensure buffer is degassed to prevent re-oxidation.4. Increase molar equivalents of the reagent (e.g., to 5x).
Multiple Products / Low Purity
1. Non-specific modification (pH too high).2. Reaction time too long.3. Disulfide bond scrambling.
1. Lower the reaction pH to 6.5-7.0 for cysteine selectivity.2. Monitor the reaction closely with LC-MS and quench as soon as the starting material is consumed.3. Include a chelating agent like EDTA in the buffer.
No Reaction
1. Absence of a target residue (Cys/His).2. Peptide is insoluble in the reaction buffer.3. Inactive reagent.
1. Confirm peptide sequence.2. Test different buffer systems or add a small percentage of an organic co-solvent (e.g., 5-10% DMSO).3. Use a fresh bottle of reagent.
Poor HPLC Separation
1. Inappropriate column or gradient.2. Conjugate is precipitating on the column.
1. Optimize the gradient on an analytical scale. Try a different stationary phase (e.g., C4 for large peptides).2. Lower the sample concentration. Add more organic solvent to the initial mobile phase conditions.
Conclusion
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a highly effective reagent for the chemoselective modification of peptides, particularly at cysteine residues. The formation of a stable thioether bond makes it an excellent choice for creating robust peptide conjugates for research and therapeutic applications.[8][20] By carefully controlling reaction parameters, especially pH, researchers can achieve high yields of site-specifically modified peptides. The protocols and insights provided in this guide offer a solid framework for the successful implementation of this versatile conjugation technique.
References
BenchChem. (2025). A Comparative Guide to Amide vs.
BenchChem. (2025). A Comparative Guide to the Stability of Oxime vs.
Science of Synthesis.
McLuckey, S. A., et al. Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Nucleic Acids Research.
Lige, B., et al. (2009).
Bode, J. W. (2014). New chemistries for chemoselective peptide ligations and the total synthesis of proteins. Current Opinion in Chemical Biology.
Kluger, R. S. (2010). Chemoselective ligation and modification strategies for peptides and proteins. PubMed.
Danishefsky, S. J., & Kent, S. B. (2018).
Bachem. Introduction to Peptide Synthesis Methods.
Cyr, D. M., et al. (2019). Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Royal Society of Chemistry.
Vannecke, W. (2019). Furan-modified peptides for crosslinking to GPCRs. Ghent University.
Yamaoka, T., et al. (2022).
Gaggelli, E., et al. (2001). Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Nucleic Acids Research, Oxford Academic.
Grotli, M., et al. (2000).
Mant, C. T., & Hodges, R. S. (2006).
Menke, J., Krop, U., & Greco, G.
AAPPTec.
Madder, A. Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physiological Conditions. TCI Chemicals.
Stewart, J. M., & Young, J. D. (1989).
Rieck, F. Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc.
Lahnsteiner, M., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal.
Zhang, Y., et al. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. PMC.
Preventing degradation of Methyl 5-(2-bromoacetyl)furan-2-carboxylate during long-term storage
Introduction As a Senior Application Scientist, I frequently consult on the handling of highly reactive bifunctional building blocks. Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a versatile but frag...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
As a Senior Application Scientist, I frequently consult on the handling of highly reactive bifunctional building blocks. Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a versatile but fragile scaffold widely used in drug development. It features an electron-rich furan ring, a hydrolyzable methyl ester, and a highly electrophilic
α
-bromoketone "warhead." Without rigorous storage protocols, this compound rapidly degrades, compromising downstream synthetic yields.
This guide provides mechanistic troubleshooting, quantitative analytical markers, and self-validating storage protocols to ensure the integrity of your batch.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My batch has turned from a pale solid to a dark brown or violet resin. Is it still usable?Causality: The
α
-bromoketone moiety is highly photolabile. Exposure to ambient light triggers homolytic cleavage of the C-Br bond, generating radical species that rapidly initiate polymerization of the furan ring. This is a well-documented phenomenon in
α
-haloketones (such as bromoacetone), which are known to decompose into black resinous masses upon prolonged standing[1]. Furthermore, oxidation of the furan ring can contribute to this severe discoloration[2].
Action: Discard heavily discolored batches immediately, as the active warhead is lost and polymeric impurities will severely inhibit cross-coupling reactions. Prevent this by strictly storing the compound in amber vials protected from light.
Q2: I am seeing a secondary peak in my LC-MS analysis with a mass shift of[M-79+17] (loss of Br, addition of OH). What is causing this?Causality: This mass shift indicates the hydrolysis of the bromoacetyl group to a hydroxyacetyl derivative. The
α
-carbon adjacent to the carbonyl is highly electrophilic and susceptible to nucleophilic attack by ambient moisture[2]. Additionally, the methyl ester can hydrolyze to a carboxylic acid if moisture is present alongside trace acidic or basic impurities.
Action: Handle the material exclusively in a glovebox or under a Schlenk line. Never open cold vials in ambient air, as condensation will immediately trigger hydrolysis.
Q3: Why is my alkylation reaction yield dropping over time when using the same stored batch?Causality: Repeated opening of the primary storage vial introduces atmospheric moisture and oxygen. Because the bromoacetyl group efficiently undergoes nucleophilic substitution with nucleophiles like cysteine residues[3], trace water acts as a competing nucleophile, degrading the active compound before it can react with your intended substrate.
Action: Implement a single-use aliquoting strategy upon receipt of the material to avoid repeated freeze-thaw cycles and moisture introduction.
Section 2: Visualizing Degradation Pathways
Figure 1: Mechanistic degradation pathways of Methyl 5-(2-bromoacetyl)furan-2-carboxylate.
Section 3: Quantitative Data & Analytical Markers
To accurately track the integrity of your compound, utilize the following quantitative metrics.
Table 1: Stability Metrics and Storage Guidelines
Storage Condition
Temperature
Atmosphere
Light Exposure
Expected Shelf Life
Est. Degradation Rate
Optimal
-20°C
Argon / N
2
Dark (Amber)
> 12 months
< 1% per month
Sub-optimal
2-8°C
Air (Sealed)
Dark (Amber)
3 - 6 months
2-5% per month
Poor
25°C
Air (Open)
Ambient Light
< 1 week
> 20% per day
Table 2: Analytical Markers of Degradation
Degradation Product
Mechanism
LC-MS m/z Change
1
H NMR Indicator (CDCl
3
)
Intact Compound
N/A
[M+H]
+
247.0 / 249.0
~4.3 ppm (s, 2H, -CH
2
Br)
Hydroxyacetyl
Hydrolysis
[M-Br+OH]
+
185.0
Shift to ~4.8 ppm (-CH
2
OH)
Carboxylic Acid
Ester Hydrolysis
[M-CH
3
+H]
+
233.0 / 235.0
Loss of ~3.9 ppm (-OCH
3
)
Section 4: Self-Validating Experimental Protocol for Long-Term Storage
To guarantee the trustworthiness of your reagent, employ this self-validating aliquoting workflow. This ensures that any degradation is caught before the material is used in critical drug development assays.
Protocol: Inert Aliquoting and Cryogenic Storage
Thermal Equilibration: Upon receiving the shipment (usually shipped on dry ice), place the sealed primary container in a desiccator at room temperature for at least 2 hours.
Causality: Opening a cold vial in ambient air causes immediate water condensation, initiating
α
-haloketone hydrolysis.
Inert Transfer: Transfer the equilibrated vial into a glovebox purged with high-purity Argon or Nitrogen (O
2
< 5 ppm, H
2
O < 5 ppm).
Aliquoting: Weigh out single-use quantities (e.g., 10-50 mg) into pre-dried, amber glass vials.
Causality: Amber glass prevents photolytic C-Br cleavage, while single-use aliquots eliminate freeze-thaw degradation.
Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the caps in Parafilm. Remove the vials from the glovebox and immediately place them in a vacuum-sealable bag containing indicating Drierite (desiccant).
System Validation (Quality Control): Randomly select one aliquot from the newly prepared batch. Dissolve it in anhydrous CDCl
3
and run a baseline
1
H NMR.
Validation Check: Confirm the integration ratio of the -CH
2
Br singlet (~4.3 ppm) versus the furan ring protons is exactly 2:1. If the ratio is lower, or if a peak at ~4.8 ppm appears, the batch has been compromised during handling.
Cryogenic Storage: Store the validated, vacuum-sealed bag in a dedicated -20°C freezer.
Figure 2: Optimal inert aliquoting and cryogenic storage workflow.
References
[2] Title: Stability issues of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde during storage
Source: Benchchem
URL:
[3] Title: Targeted histone deacetylase degradation via chemical induced proximity by direct recruitment of the CUL4 complex adaptor protein DDB1
Source: ChemRxiv
URL:
Technical Support Center: Troubleshooting Debromination in Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Welcome to the Technical Support Center for Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5). This guide is engineered for researchers and drug development professionals facing challenges with the reactivit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5). This guide is engineered for researchers and drug development professionals facing challenges with the reactivity of this versatile small-molecule scaffold.
The
α
-bromo ketone moiety is highly electrophilic, making it an excellent warhead for targeted covalent inhibitors and a prime candidate for nucleophilic substitution [1]. However, the adjacent furan ring and carbonyl group heavily activate the C–Br bond, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic environment makes the molecule highly susceptible to undesired debromination side reactions via Single Electron Transfer (SET), halogenophilic attack, or acid-catalyzed enolization [2].
Below is an in-depth troubleshooting guide to help you control the mechanistic pathways and maximize your synthetic yields.
Mechanistic Pathway Visualization
Mechanistic pathways of desired SN2 substitution versus undesired debromination side reactions.
Q1: During nucleophilic substitution with primary/secondary amines, I observe significant formation of the debrominated ketone (Methyl 5-acetylfuran-2-carboxylate). How can I prevent this?
Causality: Amines are not just nucleophiles; they are also bases and electron donors. When reacting with highly activated
α
-bromo ketones, electron-rich amines can initiate a Single Electron Transfer (SET) reductive pathway rather than a direct
SN2
attack. Alternatively, the amine can act as a base, deprotonating the
α
-carbon to form an enolate, which subsequently abstracts a proton from the solvent or amine during workup, resulting in the loss of the bromine atom[2].
Solution:
Lower the Activation Energy for
SN2
: Utilize the Finkelstein reaction by adding catalytic Sodium Iodide (NaI). Iodide is a softer nucleophile that rapidly displaces the bromide to form a transient
α
-iodo ketone. The C–I bond is significantly more reactive toward
SN2
displacement by the amine, allowing the desired reaction to outcompete the SET reductive pathway.
Control the Basicity: Do not use excess reactant amine as the acid scavenger. Instead, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at lowered temperatures (-10°C to 0°C).
Q2: I am attempting a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on another functional group, but the bromoacetyl group is being cleaved. Why?
Causality: Transition metals like Palladium(0) and Iron(0) readily undergo oxidative addition into the weak
C(sp3)
–Br bond of
α
-bromo ketones [3]. In the presence of a base and a hydrogen source (common in cross-coupling conditions), this intermediate undergoes rapid reductive elimination, yielding the debrominated ketone.
Solution: The
α
-bromo ketone moiety is generally incompatible with Pd(0) catalysis. You must re-route your synthetic sequence. Perform the cross-coupling on the unbrominated precursor (Methyl 5-acetylfuran-2-carboxylate) first. Once the coupling is complete, perform the
α
-bromination as the final step using N-Bromosuccinimide (NBS) and a catalytic acid like
p
-Toluenesulfonic acid (TsOH).
Q3: My product degrades into a dark, tarry mixture and debrominated side products during silica gel chromatography. What is the mechanism of this degradation?
Causality:α
-Bromo ketones are highly sensitive to the acidic silanol groups present on standard silica gel. These acidic sites catalyze keto-enol tautomerization[4]. Once the enol is formed on the column, it can undergo hydrolysis (yielding the debrominated ketone) or eliminate HBr, triggering a cascade of polymerization that results in a dark resinous tar.
Solution: Deactivate the silica gel prior to loading. Pre-flush your column and run your mobile phase with 1% Triethylamine (TEA) to neutralize the acidic silanol groups. Alternatively, use neutral alumina or perform a rapid filtration over a short plug of silica rather than a prolonged column separation.
System Purging: Flame-dry a Schlenk flask and purge with Argon. Validation: Ensures the absence of moisture, which can lead to competitive hydrolysis of the
α
-bromo ketone.
Substrate Dissolution: Dissolve the starting material (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Cool the flask to -10°C using an ice/brine bath.
Finkelstein Activation: Add anhydrous NaI (0.2 eq) in one portion.
Self-Validation Check: The solution will turn a faint yellow/orange within 5 minutes. This visual cue confirms the successful in situ generation of the highly reactive
α
-iodo ketone intermediate.
Amine Addition: Pre-mix the target amine (1.1 eq) and DIPEA (1.2 eq) in 2 mL of THF. Add this mixture dropwise over 15 minutes via syringe pump to maintain the internal temperature below 0°C.
Causality: Slow addition prevents localized heating and spikes in basicity, shutting down the enolization and SET pathways.
Reaction Monitoring: Stir for 45 minutes at 0°C.
Self-Validation Check: TLC (Hexanes/EtOAc, 7:3) should show complete consumption of the starting material. The desired product will appear as a distinct spot, while the debrominated byproduct (which runs slightly lower than the starting material) should be absent.
Quenching: Quench the reaction strictly with cold saturated
NH4Cl
solution . Do not use basic aqueous workups (like
NaHCO3
), as the resulting
α
-amino ketone can degrade under basic aqueous conditions.
The following table summarizes the causal relationship between reaction conditions and the ratio of desired
SN2
substitution versus undesired debromination (using Morpholine as the model amine).
Solvent
Base / Acid Scavenger
Additive
Temperature
Desired Product Yield (%)
Debrominated Byproduct (%)
DMF
Morpholine (2.5 eq)
None
25°C
38%
45%
THF
Morpholine (2.5 eq)
None
25°C
42%
40%
THF
DIPEA (1.2 eq)
None
0°C
68%
18%
THF
DIPEA (1.2 eq)
NaI (0.2 eq)
-10°C
94%
< 2%
Table 1: Optimization of reaction conditions to suppress debromination side reactions. The combination of low temperature, non-nucleophilic base, and Finkelstein activation provides near-quantitative yields.
References
Master Organic Chemistry. "Halogenation Of Ketones via Enols." Master Organic Chemistry Reaction Guide. Available at:[Link]
Luh, T.-Y., Lai, C. H., Lei, K. L., & Tam, S. W. "Iron pentacarbonyl promoted reductive debromination of
α
-bromo ketones." The Journal of Organic Chemistry, 1979. Available at:[Link]
Troubleshooting
Technical Support Center: Troubleshooting & Purification of Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of Methyl 5-(2-bromoacetyl)furan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of Methyl 5-(2-bromoacetyl)furan-2-carboxylate from its unreacted starting material, Methyl 5-acetylfuran-2-carboxylate .
As a Senior Application Scientist, I have structured this guide to move beyond basic step-by-step instructions. Here, we analyze the physicochemical causality behind separation failures and provide self-validating protocols grounded in authoritative chemical literature.
Part 1: Root Cause Analysis (The "Why")
The synthesis of Methyl 5-(2-bromoacetyl)furan-2-carboxylate typically involves the electrophilic alpha-halogenation of Methyl 5-acetylfuran-2-carboxylate using N-bromosuccinimide (NBS) or elemental bromine [1].
The Separation Challenge:
The addition of a single bromine atom at the alpha position increases the molecular weight and alters the localized dipole moment, but the overall polar surface area—dominated by the furan oxygen, ester carbonyl, and ketone carbonyl—remains almost identical. Consequently, the starting material (SM) and the product exhibit nearly indistinguishable retention factors (
Rf
) in standard normal-phase chromatography solvent systems (like Hexane/Ethyl Acetate).
The Over-Reaction Dilemma:
To avoid the difficult separation of the SM, chemists often push the reaction with excess brominating agents. However, as documented in studies of alpha-bromination [2], pushing the reaction past 95% conversion inevitably generates the highly lipophilic dibrominated impurity, Methyl 5-(2,2-dibromoacetyl)furan-2-carboxylate. This over-brominated byproduct is notoriously difficult to separate because it readily co-crystallizes with the target product.
Part 2: Troubleshooting FAQs
Q1: My TLC shows the starting material and product co-eluting in 80:20 Hexane:Ethyl Acetate. How can I resolve them on a column?A1: You must change the fundamental interaction mechanism of your mobile phase. Hexane/EtOAc relies primarily on hydrogen bonding and standard dipole interactions, which are too similar between the two compounds. By switching to a polarizable solvent system—such as 100% Dichloromethane (DCM) or a Toluene/Ethyl Acetate gradient—you leverage
π−π
stacking and halogen-bonding interactions. The bromoacetyl group interacts differently with these polarizable solvents, typically allowing the unbrominated SM to elute slightly ahead of the product.
Q2: I want to avoid column chromatography entirely due to the instability of alpha-bromoketones. What are my options?A2: This is a highly recommended approach. As noted in Organic Syntheses for similar alpha-bromoacetyl derivatives, prolonged exposure to the slightly acidic environment of silica gel can lead to degradation or hydrolysis [3]. The most scalable alternative is selective trituration . Alpha-bromoketones possess stronger intermolecular crystal lattice forces (due to enhanced dipole-dipole interactions and halogen bonding) than their unbrominated precursors. This results in significantly lower solubility in cold, non-polar solvents, allowing you to wash away the unreacted SM.
Q3: If I push the reaction harder to consume all starting material, I get the dibromo impurity. How do I balance this?A3:Do not push the reaction past 90% conversion. It is chemically simpler to remove 10% unreacted SM via trituration than to separate the dibrominated impurity. Use exactly 1.05 equivalents of NBS with a catalytic amount of p-toluenesulfonic acid (TsOH) to maintain kinetic control, and quench the reaction immediately once the dibromo species begins to appear on TLC or LC-MS[2].
Part 3: Quantitative Data Summary
The following table summarizes the physicochemical properties and expected chromatographic behavior of the batch components to aid in your analytical tracking.
Use this method if the unreacted SM is < 15% and no dibrominated impurity is present.
Dissolution: Transfer the crude, dry reaction mixture to a round-bottom flask. Add a minimal amount of warm Ethyl Acetate (just enough to dissolve the crude at 40°C).
Precipitation: Remove from heat. While stirring vigorously, add Diisopropyl ether (DIPE) or Hexanes dropwise until the solution becomes persistently cloudy.
Crystallization: Allow the mixture to cool to room temperature over 30 minutes, then transfer to an ice bath (0°C) for 2 hours to maximize lattice formation of the bromoacetyl product.
Isolation: Filter the precipitate rapidly through a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes.
Self-Validation Step: Do not discard the mother liquor immediately. Analyze the filtrate via GC-MS or NMR. If the ratio of Product-to-SM in the mother liquor is greater than 1:1, concentrate the filtrate by 50% and perform a secondary crystallization at -20°C to recover additional yield.
Protocol B: Optimized Silica Gel Chromatography
Use this method if the unreacted SM is > 15% or if dibrominated impurities must be removed.
Self-Validation (2D-TLC): Before loading the column, perform a 2D-TLC. Spot the crude, run it in 100% DCM, dry the plate, rotate 90 degrees, and run again. If the spots do not fall on a perfect diagonal, the alpha-bromoketone is degrading on the silica, and you must switch to neutral alumina.
Column Packing: Pack the column using standard silica gel (230-400 mesh) slurried in 100% Dichloromethane (DCM). Do not use Hexanes.
Loading: Dissolve the crude mixture in the absolute minimum volume of DCM and apply it evenly to the column head.
Elution: Elute with 100% DCM for the first 3 column volumes to separate the highly lipophilic dibromo impurity. Gradually introduce a gradient of 0.5% to 2% Ethyl Acetate in DCM to elute the SM, followed closely by the target bromoacetyl product.
Fraction Analysis: Monitor fractions closely via TLC (UV active at 254 nm). Combine pure fractions and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation of the carbon-bromine bond [3].
References
Kuticheva, K.V., Pevzner, L.M., & Petrov, M.L. "Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates." Russian Journal of General Chemistry, Vol. 85, 2015, pp. 1854-1858. URL:[Link]
Izumisawa, Y., & Togo, H. "Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Green and Sustainable Chemistry, Vol. 1, No. 3, 2011, pp. 54-62. URL:[Link]
"Synthesis of α-Bromoacetyl MIDA Boronate." Organic Syntheses, Vol. 97, 2020, pp. 157-171. URL:[Link]
Optimization
Technical Support Center: Catalyst Optimization for Suzuki Coupling of Methyl 5-(2-bromoacetyl)furan-2-carboxylate
From the Desk of the Senior Application Scientist Coupling α-bromoketones via the Suzuki-Miyaura reaction is notoriously difficult. When working with Methyl 5-(2-bromoacetyl)furan-2-carboxylate , researchers face a dual-...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Coupling α-bromoketones via the Suzuki-Miyaura reaction is notoriously difficult. When working with Methyl 5-(2-bromoacetyl)furan-2-carboxylate , researchers face a dual-threat scenario: the α-bromoketone moiety is highly prone to undesired reduction (dehalogenation) and dimerization, while the furan-2-carboxylate ester is extremely sensitive to base-catalyzed saponification.
This guide abandons traditional, harsh cross-coupling conditions and provides a mechanistic, data-driven approach to optimizing this specific transformation.
Mechanistic Deep Dive: The α-Bromoketone Challenge
To optimize the reaction, we must first understand why standard conditions fail. The oxidative addition of Palladium(0) into the C–Br bond of an α-bromoketone is exceptionally fast. However, the resulting intermediate is a Palladium(II) enolate .
If the subsequent transmetalation step is slow, this Pd-enolate acts as a strong base and nucleophile. It will rapidly abstract a proton from any available source (water, alcoholic solvents, or even the substrate itself) to yield a dehalogenated methyl ketone byproduct. This phenomenon is a well-documented hurdle in1[1]. Furthermore, the application of aqueous bases commonly used in Suzuki couplings will irreversibly hydrolyze the methyl ester on the furan ring.
Figure 1: Catalytic cycle of α-bromoketone Suzuki coupling highlighting the dehalogenation pitfall.
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak corresponding to the reduced product (Methyl 5-acetylfuran-2-carboxylate). How do I prevent this dehalogenation?A: Dehalogenation is proof that your transmetalation step is too slow, allowing the Pd-enolate to act as a base. To fix this, you must do two things:
Remove all proton sources: Switch to strictly anhydrous solvents (e.g., dry THF).
Accelerate transmetalation: Use a highly electron-rich, bulky dialkylbiaryl phosphine ligand like XPhos . The steric bulk forces the Pd center into a lower coordination state, drastically accelerating transmetalation before protonation can occur.
Q2: I am observing significant ester hydrolysis and degradation of the furan ring. What base should I use?A: The methyl 2-carboxylate group on the furan is highly susceptible to nucleophilic attack. You must abandon traditional aqueous bases like
Na2CO3
or
NaOH
. Instead, utilize anhydrous Cesium Fluoride (CsF) or anhydrous
K3PO4
. Fluoride has a uniquely high affinity for the empty p-orbital of the boronic acid, facilitating the formation of the reactive boronate complex without acting as a hard nucleophile toward your ester, a principle widely applied in 2[2].
Q3: The reaction stalls at 30% conversion. Should I increase the temperature to 80°C?A:Absolutely not. α-Bromoketones are thermally labile. Heating the reaction will promote base-catalyzed aldol-type dimerization and rapid catalyst decomposition. Instead of increasing thermal energy, increase catalyst activation efficiency. Switch from
Pd(PPh3)4
to a Buchwald 3rd Generation Precatalyst (XPhos Pd G3) , which quantitatively generates the active Pd(0) species at room temperature.
Figure 2: LC-MS driven troubleshooting workflow for Methyl 5-(2-bromoacetyl)furan-2-carboxylate.
Quantitative Catalyst & Conditions Optimization
The following table summarizes the causal relationship between reaction conditions and the primary failure modes for this specific substrate class, drawing on optimization principles seen in3[3].
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Primary Failure Mode
Pd(PPh3)4
(5 mol%)
PPh3
Na2CO3
(aq)
Toluene
80
< 5%
Complete ester hydrolysis & degradation
Pd(dppf)Cl2
(5 mol%)
dppf
K2CO3
DMF /
H2O
60
15%
Extensive dehalogenation (reduction)
Pd2(dba)3
(2 mol%)
XPhos
K3PO4
THF (Anhydrous)
25
65%
Sluggish transmetalation, partial dimerization
XPhos Pd G3 (2 mol%)
XPhos
CsF (Anhydrous)
THF (Anhydrous)
25
88%
Optimal Conditions (None)
Validated Experimental Protocol
This protocol is engineered as a self-validating system . Visual and analytical checkpoints are embedded to ensure the chemical environment is behaving as intended before proceeding to the next step.
Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the substrate, arylboronic acid, XPhos Pd G3, and CsF.
Causality & Validation: CsF is highly hygroscopic. The physical state of the CsF must be a free-flowing powder. If it appears clumped, it has absorbed atmospheric moisture, which will act as a proton source and guarantee dehalogenation of your α-bromoketone.
Solvent Addition: Add the anhydrous, degassed THF. Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.
Reaction Initiation: Stir the mixture vigorously at 25°C (Room Temperature). Do not apply heat.
Causality & Validation: Observe the reaction for the first 10 minutes. The suspension will transition from a pale yellow color to a homogeneous deep red/brown solution . This specific color change is the visual confirmation that the Pd(II) precatalyst has been successfully reduced by the ligand to the active Pd(0) species. If the solution remains pale yellow, the catalyst has died or was poisoned by oxygen.
Analytical Monitoring: After 2 hours, sample 10 µL of the reaction mixture via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
Causality & Validation: The LC-MS trace should show >95% consumption of the starting material (
m/z
247). If a major peak at
m/z
168 is observed, dehalogenation has occurred, indicating a breach in your anhydrous technique.
Quench: Once complete, quench the reaction by adding 5 mL of saturated aqueous
NH4Cl
.
Causality & Validation: Quenching with a mild acidic buffer neutralizes the basic fluorides and borate salts immediately. This prevents base-catalyzed hydrolysis of the methyl ester during the subsequent aqueous extraction phase.
Workup: Extract the aqueous layer with Ethyl Acetate (
3×10
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
References
Catalytic asymmetric cross-couplings of racemic alpha-bromoketones with arylzinc reagents
Angewandte Chemie (International ed. in English)
URL:[Link]
Recent Advances in Palladium-Catalyzed Isocyanide Insertions
PMC - National Institutes of Health (NIH)
URL:[Link]
Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium
ACS Omega
URL:[Link]
Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids
PMC - National Institutes of Health (NIH)
URL:[Link]
Minimizing lachrymatory exposure when handling Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Technical Support Center: Handling Methyl 5-(2-bromoacetyl)furan-2-carboxylate Overview Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a highly reactive α-bromoketone derivative[1]. Like other α-bromok...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Overview
Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is a highly reactive α-bromoketone derivative[1]. Like other α-bromoketones, it is a potent lachrymator (tear-inducing agent). This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols to ensure zero-exposure handling during drug development and synthetic workflows.
The Mechanistic Basis of Lachrymation
To effectively mitigate exposure, one must understand the biological target. Lachrymators do not merely "irritate" the eye; they trigger a specific nociceptive signaling cascade.
Electrophilic ligands, such as α-bromoketones, activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel located on peripheral sensory neurons[2]. The highly electrophilic α-carbon undergoes rapid nucleophilic attack by the sulfhydryl groups of critical cysteine residues within the TRPA1 N-terminal ankyrin repeats[3]. This covalent modification forces a conformational change, opening the channel to calcium (Ca²⁺) influx, which depolarizes the nociceptor and triggers acute pain, lachrymation, and neurogenic inflammation[3].
Mechanism of TRPA1 activation by electrophilic alpha-bromoketones.
Troubleshooting & FAQs
Q: I am working inside a certified fume hood, but I still experience eye burning when transferring the solid. Why?A: This is a classic symptom of micro-aerosolization combined with eddy currents.
Causality: Solid α-bromoketones can form microscopic dust particles during spatula transfer. If you are working too close to the sash or if there is clutter in the hood, the laminar airflow is disrupted. This creates turbulent eddy currents that pull the aerosolized lachrymator out of the hood and into your breathing zone.
Solution: Keep all hazardous chemicals and reactions at least 15 cm (6 inches) behind the plane of the sash[4]. Elevate large equipment on blocks to allow air to flow underneath, and use an anti-static gun (ionizer) on your spatulas and weigh boats to prevent electrostatic repulsion from aerosolizing the powder.
Q: Standard safety glasses are fogging up, but are they enough protection?A: No. Standard prescription or safety glasses lack complete orbital seals and do not protect against chemical vapors or micro-aerosols[4].
Causality: Because TRPA1 receptors in the corneal epithelium are exquisitely sensitive to parts-per-billion (ppb) levels of α-bromoketones, any vapor intrusion will cause immediate lachrymation.
Solution: Unvented or indirectly vented chemical splash goggles are mandatory. If working with scaled-up quantities (>10g), a full-face respirator equipped with organic vapor (OV) cartridges is strongly recommended.
Q: What is the most effective chemical neutralizer for a spill of Methyl 5-(2-bromoacetyl)furan-2-carboxylate?A: A 10–20% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃), optionally mixed with a mild base like sodium bicarbonate.
Causality: The goal is to deactivate the electrophilic α-carbon. The thiosulfate ion (S₂O₃²⁻) is a highly effective, "soft" nucleophile. It rapidly undergoes an Sₙ2 reaction with the α-bromoketone, displacing the bromide ion and forming a non-volatile, non-lachrymatory Bunte salt. This reaction is fast, highly selective, and avoids the violently exothermic side reactions that can occur if strong bases (like NaOH) are used.
Self-Validating Experimental Protocols
Protocol A: Zero-Exposure Weighing and Transfer
Validation Check: Before beginning, verify the fume hood monitor reads a face velocity between 80–120 feet per minute (fpm).
Preparation: Clear the fume hood of all non-essential items to ensure unhindered laminar flow. Place a calibrated analytical balance inside the hood, at least 15 cm behind the sash[4].
Static Elimination: Pass an anti-static ionizer over the weigh boat, spatula, and the exterior of the reagent bottle. (Reasoning: Eliminating static charge prevents the light powder from jumping off the spatula and aerosolizing).
Transfer: Open the reagent bottle only when it is fully inside the hood. Transfer the required mass of Methyl 5-(2-bromoacetyl)furan-2-carboxylate using a smooth, continuous motion.
Sealing: Immediately cap the reagent bottle. Transfer the weighed solid into your reaction flask and seal the flask with a septum before removing it from the balance area.
Decontamination: Wipe down the balance pan and spatulas with a paper towel dampened with 10% sodium thiosulfate solution, followed by an ethanol wipe.
Protocol B: Emergency Spill Decontamination
Validation Check: Ensure you are wearing heavy-duty butyl or nitrile gloves (double-gloved) and unvented goggles before approaching the spill.
Containment: Do not sweep the dry powder, as this will aerosolize the lachrymator. If the spill is outside the hood, evacuate the immediate area.
Neutralization: Gently spray or pour a freshly prepared 10% Sodium Thiosulfate / 5% Sodium Bicarbonate solution over the spill.
Incubation: Allow the mixture to sit for 15 minutes. (Reasoning: The Sₙ2 displacement of the bromide requires time to reach completion, ensuring the lachrymator is fully converted to a benign thioether/Bunte salt).
Cleanup: Absorb the neutralized liquid with inert absorbent pads.
Disposal: Place the pads in a sealed, clearly labeled hazardous waste container designated for halogenated organic waste.
Step-by-step decontamination workflow for alpha-bromoketone spills.
Good alternative, but amine odor can be unpleasant.
Sodium Hydroxide (1M)
Fast
High (Dangerous)
Epoxides, aldol condensation products
Avoid. Can cause violent exothermic polymerization.
Water
Extremely Slow
None
Hydrolyzed alcohols (eventually)
Ineffective. α-bromoketones are highly water-insoluble.
References
methyl 5-(2-bromoacetyl)furan-2-carboxylate — Chemical Substance Information
NextSDS[Link]
TRPA1 : A Sensory Channel of Many Talents
National Center for Biotechnology Information (NCBI) - NIH[Link]
Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition
National Center for Biotechnology Information (NCBI) - NIH[Link]
Working with Chemicals - Prudent Practices in the Laboratory
National Center for Biotechnology Information (NCBI) - NIH Bookshelf[Link]
Technical Support Center: Recrystallization Optimization for Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we know that isolating high-purity α -haloketones is a notorious bottleneck in synthetic workflows.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we know that isolating high-purity
α
-haloketones is a notorious bottleneck in synthetic workflows.
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a highly valuable, bifunctional building block. However, its
α
-bromoketone moiety makes the adjacent carbon atom highly electrophilic and susceptible to unwanted nucleophilic substitution or elimination reactions[1]. Furthermore, crude synthetic batches are frequently complicated by dibrominated side-products that exhibit nearly identical solubility profiles to the target molecule[2].
This guide provides field-proven, self-validating methodologies to achieve >99% purity while preventing thermal degradation and solvent-induced side reactions.
Solvent Selection Matrix & Quantitative Dynamics
Selecting the correct solvent system is a delicate balance between solubilizing the moderately polar furan-ester core and protecting the highly reactive bromoacetyl group. Primary alcohols (Methanol, Ethanol) must be strictly avoided , as they will act as nucleophiles, displacing the bromide to form
α
-alkoxyketones or causing transesterification at the ester group[1].
The table below summarizes the quantitative parameters of approved aprotic solvent systems:
Solvent System
Dielectric Constant (
ϵ
)
Boiling Point Range
Max Dissolution Temp
Recommended Cooling Gradient
Application Profile
EtOAc / Heptane
6.0 / 1.9
77°C / 98°C
50°C
0.5°C / min
Optimal. Broad-spectrum removal of polar hydrolysis products.
Toluene / Hexanes
2.4 / 1.9
110°C / 68°C
60°C
0.3°C / min
Specialized. Best for purging structurally similar dibrominated impurities.
MTBE / Hexanes
2.6 / 1.9
55°C / 68°C
45°C
0.5°C / min
Alternative. Ideal for highly thermally sensitive batches.
Methanol / Ethanol
32.7 / 24.5
65°C / 78°C
N/A (Avoid)
N/A (Avoid)
AVOID. Leads to rapid
α
-alkoxy substitution.
Decision Workflow for Solvent Optimization
To determine the most effective recrystallization strategy, analyze your crude HPLC/LC-MS impurity profile and follow the logic pathway below.
Workflow for selecting recrystallization solvents based on impurity profiles.
This protocol utilizes a built-in validation system to ensure the physical chemistry of the crystallization is proceeding correctly before committing the entire batch.
Objective: Isolate Methyl 5-(2-bromoacetyl)furan-2-carboxylate at >99% purity while avoiding thermal decomposition.
Step 1: Controlled Dissolution
Suspend the crude solid in a minimal volume of Ethyl Acetate (EtOAc) at 25°C (approx. 3-5 mL/g).
Gradually warm the suspension to 45°C–50°C under gentle stirring until complete dissolution is achieved.
Causality:
α
-bromoketones are thermally labile. Exceeding 60°C significantly increases the risk of decomposition and decreases overall conversion yields[3].
Step 2: Hot Filtration
Filter the warm solution rapidly through a pre-warmed fritted funnel (porosity 3) to remove insoluble polymeric byproducts or inorganic salts.
Step 3: Anti-Solvent Titration
Maintain the filtrate at 40°C.
Add Heptane dropwise via an addition funnel until a persistent, faint cloudiness (the cloud point) is observed, indicating metastable supersaturation.
Step 4: Seeding and Validation (Critical Step)
Add 0.1% w/w of pure Methyl 5-(2-bromoacetyl)furan-2-carboxylate seed crystals.
Hold the temperature at 40°C for 30 minutes to allow the crystal lattice to anneal.
Self-Validation Check: Withdraw a 50 µL aliquot of the suspension, filter it rapidly, and analyze the mother liquor via TLC (Hexane:EtOAc 3:1) or rapid HPLC. You must observe an enrichment of the impurities in the liquid phase relative to the solid. If the solid shows high impurity entrapment, re-warm to 50°C and repeat Step 3 with slightly less Heptane.
Step 5: Gradient Cooling
Cool the suspension from 40°C to 5°C at a strict rate of 0.5°C/minute.
Causality: A slow, linear cooling ramp prevents the product from "oiling out" (liquid-liquid phase separation) and ensures impurities are excluded from the growing crystal lattice.
Step 6: Isolation and Drying
Filter the resulting crystalline slurry under vacuum.
Wash the filter cake twice with 1 bed-volume of ice-cold Heptane.
Dry under high vacuum (<10 mbar) at room temperature for 12 hours to remove residual solvent.
Troubleshooting Guide
Q: My product is "oiling out" (forming a dense syrup at the bottom of the flask) instead of forming distinct crystals. How do I fix this?A: Oiling out occurs when the melting point of your impure mixture drops below the crystallization temperature, causing a liquid-liquid phase separation.
Causality & Fix: Your system is too supersaturated too quickly. Re-dissolve the oil by warming the mixture and adding 10-15% more EtOAc. Next, add the Heptane anti-solvent much slower, stop just before the cloud point, and heavily seed the solution. Reduce your cooling gradient to 0.2°C/minute.
Q: I am observing a new, highly polar impurity forming during the recrystallization process. What is the mechanism?A: If you attempted to use Methanol, Ethanol, or Isopropanol to aid dissolution, you are observing a solvent-induced degradation. The bromine atom heavily polarizes the carbon-bromine bond, making the
α
-carbon highly susceptible to nucleophilic attack[1]. The alcohol acts as a nucleophile, displacing the bromide to form an
α
-alkoxyketone. You must discard the batch or subject it to column chromatography, and switch to strictly aprotic solvents (EtOAc/Heptane) for future runs.
Q: My crude batch has a high concentration of the dibrominated byproduct (Methyl 5-(2,2-dibromoacetyl)furan-2-carboxylate). The EtOAc/Heptane system isn't removing it. What is the alternative?
A: Dibrominated impurities are notoriously difficult to purge because their polarity is very similar to the target molecule[2].
Causality & Fix: Switch to a Toluene / Hexanes system. Toluene relies more on
π
π
interactions with the furan ring rather than dipole interactions. The extra bromine atom on the impurity alters its steric bulk and solubility profile in aromatic solvents, allowing the mono-brominated product to crystallize preferentially while the dibrominated species remains in the Toluene-rich mother liquor.
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) for recrystallization?A: Yes, DCM is an excellent, non-nucleophilic solvent that has been shown to provide excellent selectivity for monobromo products[3]. A DCM/Hexanes system works well. However, because DCM boils at 39°C, you have a very narrow temperature window for hot dissolution, making it difficult to scale up without pressurized reactors.
Q: What are the optimal storage conditions for the purified product?A: Once purified and thoroughly dried, store Methyl 5-(2-bromoacetyl)furan-2-carboxylate in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20°C. The inert atmosphere prevents atmospheric moisture from hydrolyzing the ester or the
α
-bromoketone, while the low temperature halts any slow thermal polymerization.
Q: Is it safe to scale this recrystallization to a 500g batch?A: Yes, but heat transfer becomes a critical safety and quality parameter at scale. Because
α
-haloketones are thermally sensitive[3], prolonged heating in large vessels can cause batch degradation. Ensure your reactor has a high surface-area-to-volume ratio for rapid heating and cooling, and never exceed a jacket temperature of 55°C.
References[1] BenchChem. "A Comparative Guide to Alternatives for α-Bromoketone Intermediates in Organic Synthesis". Available at: https://benchchem.com/[2] PMC - NIH. "Synthetic Access to Aromatic α-Haloketones". Available at: https://www.ncbi.nlm.nih.gov/pmc/[3] ResearchGate. "Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation". Available at:https://www.researchgate.net/
Comparing reactivity: Methyl 5-(2-bromoacetyl)furan-2-carboxylate vs chloroacetyl analogs
Title: Comprehensive Reactivity Guide: Methyl 5-(2-bromoacetyl)furan-2-carboxylate vs. Chloroacetyl Analogs Target Audience: Researchers, medicinal chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Reactivity Guide: Methyl 5-(2-bromoacetyl)furan-2-carboxylate vs. Chloroacetyl Analogs
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
In the design of covalent inhibitors and bioconjugation probes, the selection of the electrophilic warhead dictates both the potency and the safety profile of the resulting molecule. This guide provides an in-depth comparative analysis of Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5)[1] and its chloroacetyl analog, Methyl 5-(2-chloroacetyl)furan-2-carboxylate (CAS: 1399661-43-8)[2]. By dissecting their structural logic, reaction kinetics, and target selectivity, this guide empowers researchers to make data-driven decisions when selecting alpha-haloketone scaffolds for nucleophilic labeling.
Structural & Mechanistic Analysis
Both the bromoacetyl and chloroacetyl analogs react with biological nucleophiles (such as the thiol group of a cysteine residue) via a bimolecular nucleophilic substitution (SN2) mechanism[3]. In this concerted pathway, the nucleophile attacks the electrophilic alpha-carbon, simultaneously displacing the halide leaving group[3][4].
However, the reactivity of these compounds is uniquely amplified by their shared furan-2-carboxylate scaffold . The ester group at the 2-position, combined with the aromatic furan ring, exerts a strong electron-withdrawing effect. This inductive and resonance pull strips electron density away from the alpha-carbon, significantly increasing its partial positive charge (
δ+
) and making it highly susceptible to nucleophilic attack.
The core difference in their performance lies entirely in the halogen leaving group:
Leaving Group Ability: Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻)[3]. Because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the resulting bromide anion is more stable in solution[3].
Bond Dissociation Energy: The C-Br bond is inherently weaker and more easily cleaved than the stronger C-Cl bond, lowering the activation energy required to reach the SN2 transition state[3].
Caption: Electronic and mechanistic logic of the SN2 reaction at the alpha-haloketone center.
Comparative Reactivity Data
The fundamental trade-off in covalent drug design is between reactivity and selectivity . Higher reactivity often correlates with a broader range of off-target reactions, while lower reactivity can be leveraged to achieve pinpoint selectivity for highly nucleophilic residues[3].
Late-stage covalent drug design, minimizing toxicity
Experimental Protocol: Kinetic Profiling via LC-MS
To objectively compare the reactivity of these two analogs, researchers must establish a self-validating kinetic assay. The following protocol details the calculation of the pseudo-first-order rate constant (
kobs
) using Glutathione (GSH) as a model biological thiol.
Objective: Quantify the intrinsic reactivity difference between the bromoacetyl and chloroacetyl furan-2-carboxylate scaffolds.
Step-by-Step Methodology & Causality:
Stock Preparation: Dissolve both electrophiles in anhydrous DMSO to a concentration of 10 mM.
Causality: Using anhydrous DMSO prevents the premature aqueous hydrolysis of the alpha-haloketone or the ester linkage before the kinetic assay begins.
Reaction Initiation: In a glass vial, prepare a 1 mM solution of GSH in 100 mM PBS (pH 7.4) at 37°C. Add the electrophile stock to achieve a final concentration of 50 µM.
Causality: Maintaining a 20-fold molar excess of GSH establishes pseudo-first-order kinetic conditions . Because the concentration of GSH remains effectively constant throughout the reaction, the rate depends solely on the concentration of the electrophile, allowing for a simplified linear derivation of
kobs
.
Time-Course Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.
Reaction Quenching: Immediately inject the extracted aliquot into 50 µL of a 1% Trifluoroacetic acid (TFA) quenching solution.
Causality: The addition of TFA rapidly drops the solution's pH below 3.0. This protonates the GSH thiol (pKa ~8.3), rendering it completely non-nucleophilic and instantaneously freezing the SN2 reaction. This ensures the LC-MS measurement accurately reflects the exact time point of extraction.
LC-MS Analysis: Analyze the quenched samples via LC-MS, tracking the disappearance of the electrophile's parent ion mass over time.
Data Processing: Plot the natural log of the remaining electrophile concentration (
ln[E]t
) versus time. The negative slope of the linear regression yields the rate constant (
kobs
). The linearity of this plot acts as an internal validation that the reaction is adhering to the expected pseudo-first-order mechanics.
Caption: Step-by-step kinetic profiling workflow for evaluating electrophile reactivity.
Application Guide: Decision Matrix
Selecting the correct analog depends entirely on the microenvironment of the target protein and the goals of the assay.
Choose Methyl 5-(2-bromoacetyl)furan-2-carboxylate when your target nucleophile is sterically hindered or possesses a higher pKa (making it less reactive). The enhanced electrophilicity of the bromoacetyl group ensures that the reaction will proceed, making it an excellent choice for initial probe development or broad-spectrum cross-linking[3][7].
Choose Methyl 5-(2-chloroacetyl)furan-2-carboxylate when optimizing a covalent drug candidate. The milder reactivity of the chloroacetyl group prevents indiscriminate labeling of off-target proteins, ensuring the warhead only reacts when positioned perfectly adjacent to a highly reactive, low-pKa cysteine in the target binding pocket[3].
Caption: Decision matrix for selecting the appropriate alpha-haloketone analog.
References
NextSDS. "methyl 5-(2-chloroacetyl)furan-2-carboxylate — Chemical Substance Information." NextSDS Database. Available at: [Link]
Purdue University. "PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW." Purdue e-Pubs. Available at: [Link]
Comparative Stability and Reactivity Guide: Furan-2-carboxylate Bromoacetyl vs. Iodoacetyl Isomers
Executive Summary In the design of covalent inhibitors and activity-based protein profiling (ABPP) probes, alpha-haloacetyl groups serve as premier electrophilic warheads for targeting cysteine residues. When grafted ont...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of covalent inhibitors and activity-based protein profiling (ABPP) probes, alpha-haloacetyl groups serve as premier electrophilic warheads for targeting cysteine residues. When grafted onto a furan-2-carboxylate scaffold, the resulting molecules exhibit unique electronic properties. The furan ring acts as an electron-rich conduit, yet the 2-carboxylate moiety exerts a strong electron-withdrawing effect. This guide provides an objective, data-driven comparison of the stability and reactivity of furan-2-carboxylate bromoacetyl and iodoacetyl isomers, empowering researchers to select the optimal warhead for their specific assay conditions.
Mechanistic Causality: The Stability-Reactivity Paradox
The fundamental trade-off between bromoacetyl and iodoacetyl derivatives is governed by leaving group thermodynamics and the electronic influence of positional isomerism .
Halogen Leaving Group Dynamics : Iodine possesses a larger atomic radius than bromine, resulting in a more diffuse and polarizable electron cloud. Consequently, the C–I bond (~238 kJ/mol) is significantly weaker than the C–Br bond (~285 kJ/mol). While this makes the iodoacetyl isomer an exceptionally rapid alkylating agent for thiols, it inherently compromises its chemical stability, rendering it highly susceptible to background hydrolysis and photolytic degradation in aqueous media.
Positional Isomerism (Conjugation Effects) : The position of the haloacetyl group on the furan ring drastically alters stability. In the 5-haloacetyl isomer, the electrophilic center is in direct conjugation with the electron-withdrawing 2-carboxylate group. This "push-pull" electronic system maximizes the partial positive charge on the alpha-carbon, accelerating both targeted thiol alkylation and off-target hydrolysis . Conversely, a 4-haloacetyl isomer is cross-conjugated, resulting in attenuated reactivity but vastly superior aqueous stability.
Quantitative Performance Data
To objectively compare these warheads, we must evaluate their physicochemical profiles. The table below summarizes the comparative data for the 5-substituted isomers under physiological conditions.
Property
5-(Bromoacetyl)furan-2-carboxylate
5-(Iodoacetyl)furan-2-carboxylate
Mechanistic Causality
C-X Bond Dissociation Energy
~285 kJ/mol
~238 kJ/mol
Iodine's larger atomic radius leads to poorer orbital overlap with carbon, weakening the bond.
Aqueous Half-Life (pH 7.4, 37°C)
> 24 hours
< 4 hours
The weaker C–I bond makes the iodo-variant highly susceptible to background nucleophilic attack by water.
Thiol Reactivity Rate (
k2
)
Moderate
High (~10x faster)
Iodoacetyl is a superior electrophile for the rapid covalent trapping of cysteine residues.
Photostability
Stable under ambient light
Highly photolabile
C–I bonds readily undergo homolytic cleavage upon UV/Vis exposure, necessitating dark storage.
Self-Validating Experimental Protocols
To rigorously evaluate these compounds in the laboratory, the following protocols incorporate internal validation mechanisms to ensure data integrity.
Protocol 1: Finkelstein Synthesis of Iodoacetyl Isomers
Iodoacetyl furan derivatives are notoriously difficult to isolate via direct acylation and are best prepared from their bromoacetyl precursors via halogen exchange .
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of 5-(bromoacetyl)furan-2-carboxylate in anhydrous acetone.
Causality: Acetone is strictly chosen because sodium iodide (NaI) is highly soluble in it, whereas sodium bromide (NaBr) is insoluble.
Reaction: Add 1.5 equivalents of NaI and stir the mixture in the dark at room temperature for 2 hours.
Causality: The reaction is driven forward by Le Chatelier's principle as NaBr precipitates out of solution. Dark conditions are mandatory to prevent the homolytic cleavage of the newly formed, photolabile C–I bond.
Validation: Monitor the reaction visually and via TLC.
Self-Validation: The formation of a fine white precipitate (NaBr) serves as an immediate, self-validating visual indicator that the halogen exchange is successfully progressing.
Workup: Filter the precipitate, concentrate the filtrate under reduced pressure, and purify via flash chromatography using light-shielded glassware.
Fig 1: Finkelstein reaction workflow for synthesizing iodoacetyl furan isomers.
Protocol 2: HPLC-Based Aqueous Stability Assay
To objectively compare the half-lives of the isomers in physiological buffers, a pseudo-first-order kinetic assay is employed.
Step-by-Step Methodology:
Sample Preparation: Prepare a 10 mM stock of the haloacetyl isomer in DMSO. Dilute to a final concentration of 100 µM in PBS (pH 7.4) containing 10 µM biphenyl.
Causality: Biphenyl acts as an inert internal standard. This ensures that any measured decrease in the analyte peak area is definitively due to chemical degradation, negating errors from injection volume variability or compound precipitation.
Incubation: Incubate the mixture at 37°C in amber autosampler vials.
Causality: Amber vials eliminate photolytic degradation variables, isolating aqueous hydrolysis as the sole degradation pathway being measured.
Analysis: Analyze 10 µL aliquots via HPLC-UV (254 nm) at 0, 1, 2, 4, 8, and 24 hours.
Self-Validation: The stoichiometric appearance of a new, more polar peak (the alpha-hydroxyacetyl furan derivative) confirms that the loss of the parent compound is driven by targeted hydrolysis rather than non-specific loss.
Fig 2: Comparative aqueous stability logic of bromoacetyl vs. iodoacetyl furan isomers.
References
Title: Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells
Source: Letters in Drug Design & Discovery (via PubMed)
URL: [Link]
Title: Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities
Source: Chemical Biology & Drug Design (via PubMed)
URL: [Link]
Validation
A Comparative Guide to the LC-MS/MS Characterization of Methyl 5-(2-bromoacetyl)furan-2-carboxylate Degradation Products
This in-depth technical guide provides a comprehensive framework for the identification and characterization of degradation products of Methyl 5-(2-bromoacetyl)furan-2-carboxylate using Liquid Chromatography with tandem...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive framework for the identification and characterization of degradation products of Methyl 5-(2-bromoacetyl)furan-2-carboxylate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in stability testing, impurity profiling, and analytical method development. We will explore the rationale behind forced degradation studies, propose likely degradation pathways based on the compound's chemical structure, and present a detailed, self-validating LC-MS/MS workflow for the comparative analysis of the resulting degradants.
Introduction: The Imperative of Degradation Profiling
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is a molecule of interest in synthetic and medicinal chemistry, featuring a reactive α-haloketone and a furan-2-carboxylate moiety. The intrinsic reactivity of these functional groups makes the compound susceptible to degradation under various environmental conditions, potentially impacting its efficacy, safety, and stability. Forced degradation studies are a regulatory requirement and a scientific necessity in pharmaceutical development.[1] They are designed to accelerate the degradation process to identify potential degradation products and establish degradation pathways.[2] This information is crucial for developing stability-indicating analytical methods, understanding the chemical behavior of a molecule, and ensuring the quality and safety of drug substances and products.[1][2]
This guide will focus on a systematic approach to:
Induce degradation of Methyl 5-(2-bromoacetyl)furan-2-carboxylate under controlled stress conditions (hydrolysis, oxidation, and photolysis).
Employ a robust LC-MS/MS method to separate and characterize the parent compound and its degradation products.
Compare the degradation products based on their chromatographic and mass spectrometric data.
Proposed Degradation Pathways of Methyl 5-(2-bromoacetyl)furan-2-carboxylate
Based on the chemical functionalities present in Methyl 5-(2-bromoacetyl)furan-2-carboxylate, we can anticipate several degradation pathways. The primary sites of reactivity are the electrophilic carbon of the bromoacetyl group and the furan ring, which is susceptible to oxidation and hydrolysis.
Diagram of Proposed Degradation Pathways:
Caption: Proposed degradation pathways for Methyl 5-(2-bromoacetyl)furan-2-carboxylate.
Hydrolytic Degradation
The α-bromoacetyl group is highly susceptible to nucleophilic substitution by water, leading to the formation of a hydroxylated product. This reaction can be catalyzed by both acid and base.
Mechanism: The nucleophilic attack of a water molecule on the electrophilic carbon bearing the bromine atom, proceeding through an SN2 mechanism.
The furan ring is known to be susceptible to oxidative cleavage.[3][4] This can lead to the formation of various dicarbonyl compounds.
Mechanism: The reaction with an oxidizing agent, such as hydrogen peroxide, can lead to the opening of the furan ring.
Predicted Product (DP2): A complex mixture of ring-opened products, potentially including derivatives of maleic anhydride or other dicarbonyl compounds.
Photolytic Degradation
Furan derivatives can undergo various photochemical reactions, including isomerization and degradation.[5] The carbon-bromine bond is also susceptible to photolytic cleavage.
Mechanism: Absorption of UV or visible light can lead to homolytic cleavage of the C-Br bond, followed by hydrogen abstraction from the solvent.
A robust experimental design is critical for obtaining meaningful and reproducible results. The following workflow is designed to be a self-validating system, where the results from different stress conditions can be compared to build a comprehensive degradation profile.
Diagram of Experimental Workflow:
Caption: Experimental workflow for forced degradation and LC-MS/MS analysis.
Forced Degradation Protocol
The goal of the forced degradation study is to achieve a target degradation of 5-20% of the parent compound.[6] This ensures that the degradation products are formed in sufficient quantities for detection and characterization without leading to secondary degradation.[1]
Materials:
Methyl 5-(2-bromoacetyl)furan-2-carboxylate (DP0)
Methanol (HPLC grade)
Water (HPLC grade)
Hydrochloric acid (0.1 M)
Sodium hydroxide (0.1 M)
Hydrogen peroxide (3%)
Photostability chamber
Procedure:
Stock Solution Preparation: Prepare a stock solution of DP0 in methanol at a concentration of 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
Photolysis: Expose a solution of DP0 in methanol (0.1 mg/mL) to light in a photostability chamber according to ICH Q1B guidelines.
Control Samples: Prepare control samples by diluting the stock solution with the respective solvent (methanol/water) and storing them under the same conditions but protected from the stressor (e.g., in the dark for photolysis).
Sample Preparation for LC-MS/MS: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the initial mobile phase to a final concentration of approximately 10 µg/mL.
LC-MS/MS Analytical Method
The choice of chromatographic conditions is critical for achieving good separation of the parent compound from its degradation products. A reversed-phase C18 column is a good starting point for this type of analysis.[3] Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
Chromatographic Conditions:
Parameter
Value
Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5% B to 95% B in 15 min, hold for 2 min, return to initial conditions
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry Conditions:
Parameter
Value
Ionization Mode
ESI Positive
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temp
350°C
Scan Mode
Full Scan (m/z 50-500) and Product Ion Scan
Comparative Analysis of Degradation Products
The following table presents hypothetical, yet realistic, data for the parent compound and its predicted degradation products. This data is intended to illustrate the comparative analysis process.
Compound ID
Proposed Structure
Retention Time (min)
[M+H]⁺ (m/z)
Key MS/MS Fragments (m/z)
DP0
Methyl 5-(2-bromoacetyl)furan-2-carboxylate
10.2
247/249
215/217, 187/189, 127, 95
DP1
Methyl 5-(2-hydroxyacetyl)furan-2-carboxylate
8.5
185
167, 153, 127, 95
DP2
Oxidative Ring Cleavage Product (Example)
6.2
Varies
Varies
DP3
Methyl 5-acetylfuran-2-carboxylate
9.8
167
152, 139, 111, 95
Interpretation of Mass Spectra:
DP0 (Parent): The isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be evident in the molecular ion and bromine-containing fragments. Key fragmentations would include the loss of the methoxy group (-OCH₃) to give the furoylium cation, and cleavage of the bromoacetyl side chain. The furoylium cation at m/z 95 is a characteristic fragment for furan-2-carboxylates.[7]
DP1 (Hydrolysis Product): The mass shift from DP0 to DP1 (-62 Da) corresponds to the substitution of Br with OH. The fragmentation pattern will be similar to the parent, but without the bromine isotopic signature.
DP3 (Photolysis Product): The mass shift from DP0 to DP3 (-80 Da) corresponds to the loss of Br and the addition of H. The fragmentation will be characteristic of an acetylfuran derivative.
Conclusion
This guide provides a comprehensive and scientifically grounded approach to the characterization of Methyl 5-(2-bromoacetyl)furan-2-carboxylate degradation products using LC-MS/MS. By systematically applying forced degradation conditions and employing a robust analytical method, researchers can effectively identify and compare degradation products. This information is invaluable for ensuring the stability, quality, and safety of chemical entities in research and development. The principles and methodologies outlined here can be adapted for the study of other reactive small molecules, providing a solid foundation for impurity profiling and stability-indicating method development.
References
Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
Oxidative Cleavage of Furans. OUCI. Available at: [Link]
The photohydrolysis of furans. Science. Available at: [Link]
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]
The photohydrolysis of furans. PubMed. Available at: [Link]
Mass Spectral Fragmentation Patterns of Some 2-methyl-3-furancarboxanilides and 2-methyl-3-furancarbothioanilides. II. PubMed. Available at: [Link]
Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. NREL Publications. Available at: [Link]
Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. ACS Publications. Available at: [Link]
Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. ScienceDirect. Available at: [Link]
Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. Royal Society of Chemistry. Available at: [Link]
Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. MDPI. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
Fragmentation and Interpretation of Spectra. LibreTexts Chemistry. Available at: [Link]
REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]
HYDROLYSIS REACTIONS. Ankara University. Available at: [Link]
Photoreactive furan derivatives. Sci-Hub. Available at: [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. Available at: [Link]
Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Shimadzu. Available at: [Link]
Destruction of Pharmaceuticals. ResearchGate. Available at: [Link]
Analytical Method for Bromic Acid in Drinking Water by LC/MS/MS Using Multi-mode Column. ResearchGate. Available at: [Link]
Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. Available at: [Link]
A Start: A Novel Approach Using LC-MS/MS for the Diagnosis of MCADD. Hogeschool van Arnhem en Nijmegen. Available at: [Link]
Development of an LC/MS Method for the Analysis of Rodenticides Application. Agilent. Available at: [Link]
Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. PMC. Available at: [Link]
Personal protective equipment for handling Methyl 5-(2-bromoacetyl)furan-2-carboxylate
As a bifunctional building block, Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is highly valued in drug development and organic synthesis. However, its structural utility is intrinsically linked to a se...
Author: BenchChem Technical Support Team. Date: March 2026
As a bifunctional building block, Methyl 5-(2-bromoacetyl)furan-2-carboxylate (CAS: 133674-58-5) is highly valued in drug development and organic synthesis. However, its structural utility is intrinsically linked to a severe hazard profile. To handle this compound safely, researchers must move beyond basic compliance and understand the mechanistic causality behind its reactivity. This guide provides a self-validating operational framework for the safe manipulation, quenching, and disposal of this potent electrophile.
Mechanistic Hazard Profile
Methyl 5-(2-bromoacetyl)furan-2-carboxylate is classified under GHS as Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Dam. 1, and STOT SE 3[1]. The core of its toxicity lies in the
α
-bromoketone moiety.
The Causality of Toxicity:
The carbonyl group heavily withdraws electron density from the adjacent
α
-carbon, weakening the carbon-bromine bond and rendering the carbon highly electrophilic. Consequently, the molecule acts as a potent alkylating agent. It engages in rapid, irreversible
SN2
nucleophilic substitution with electron-rich biological sites—most notably the sulfhydryl (-SH) groups of cysteine residues in human proteins[2].
When exposed to ocular or respiratory epithelia, this rapid alkylation denatures structural mucins and aggressively activates TRPA1 ion channels, triggering a severe lachrymatory (tear-producing) response, bronchospasm, and irreversible tissue necrosis[2],[3].
Fig 1: Mechanistic toxicity pathway of α-bromoketones via SN2 biological alkylation.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for
α
-bromoketones. Halogenated ketones rapidly permeate standard thin nitrile, and their vapors can bypass standard safety glasses. The following self-validating PPE matrix maps specific equipment to mechanistic rationales[4].
Protection Zone
Required Equipment Specification
Mechanistic Rationale & Causality
Ocular/Facial
Chemical splash goggles AND an 8-inch minimum full-face shield.
Lachrymatory vapors and micro-droplets rapidly alkylate ocular mucins. Goggles prevent vapor ingress; the shield prevents droplet impact.
Halogenated organics rapidly permeate standard nitrile. The laminate layer prevents chemical breakthrough; the outer nitrile provides necessary mechanical grip.
Dermal (Body)
Chemical-resistant Tyvek® suit or heavy lab coat with a polyethylene apron.
Prevents transdermal absorption of the alkylating agent, which can cause severe chemical burns and systemic toxicity.
Respiratory
NIOSH-approved Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Only required if handling outside a Class II fume hood (strictly discouraged). Prevents vapor activation of respiratory TRPA1 receptors.
Operational Workflow: Handling & Manipulation
To ensure trustworthiness and safety, every step in the handling process must be verifiable. Do not rely on a single point of failure.
Environmental Isolation: Ensure the Class II chemical fume hood is operating at a minimum face velocity of 100 fpm. Pull the sash down to the lowest workable height to create a physical barrier between your breathing zone and the chemical.
Pre-Weighing Verification: Place a secondary containment tray (e.g., a polypropylene tub) on the balance inside the fume hood. This ensures that any accidental spillage during transfer is immediately contained and does not contaminate the hood's primary work surface.
Closed-System Transfer: Whenever possible, utilize Schlenk line techniques or septum-piercing syringes to transfer the compound. If transferring solids or neat liquids manually, use static-free spatulas or glass pipettes, minimizing the time the primary container remains open.
Immediate Decontamination: The moment the required mass/volume is transferred, tightly seal the primary container, wipe the exterior with a solvent-dampened tissue (which must then be quenched), and return it to a dedicated corrosive/toxic storage cabinet.
Decontamination and Disposal Plan
α
-bromoketones are environmentally persistent and highly toxic. Direct disposal of unreacted Methyl 5-(2-bromoacetyl)furan-2-carboxylate into standard halogenated waste carboys risks violent cross-reactions with trace amines or other nucleophiles in the waste, potentially causing pressurization or exothermic runaway[4].
To prevent this, the electrophile must be chemically deactivated (quenched) using a soft, highly polarizable nucleophile like Sodium Thiosulfate (
Na2S2O3
). The thiosulfate anion rapidly and selectively displaces the bromide via an
SN2
mechanism, rendering the molecule non-lachrymatory and safe for disposal.
Step-by-Step Quenching Methodology
Preparation of Quench Solution: In a dedicated Erlenmeyer flask, prepare a solution of 10% w/v Sodium Thiosulfate in 5% w/v aqueous Sodium Bicarbonate (
NaHCO3
).
Causality: The bicarbonate buffers the solution. If thiosulfate is exposed to an acidic environment, it disproportionates into toxic sulfur dioxide (
SO2
) gas. The buffer prevents this secondary hazard.
Thermal Control: Transfer the reaction vessel containing the residual bromoketone to an ice bath (0°C).
Causality: The
SN2
displacement is highly exothermic. Cooling the vessel prevents solvent boil-off and the dangerous aerosolization of the lachrymator.
Controlled Addition: Slowly add the buffered thiosulfate quench solution dropwise to the bromoketone mixture while maintaining vigorous magnetic stirring.
Phase Mixing and Verification: Allow the biphasic mixture to stir vigorously for at least 2 hours at room temperature.
Self-Validation: The reaction is considered complete when the distinct lachrymatory odor dissipates (verified strictly via ambient hood exhaust, never by direct sniffing) and any mild effervescence ceases.
Waste Segregation: Once fully quenched and validated, transfer the biphasic mixture to a properly labeled aqueous/halogenated hazardous waste container for institutional disposal.